HOE961
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C13H17N5O5 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC 名称 |
[3-acetyloxy-2-[(2-aminopurin-7-yl)methoxy]propyl] acetate |
InChI |
InChI=1S/C13H17N5O5/c1-8(19)21-4-10(5-22-9(2)20)23-7-18-6-16-12-11(18)3-15-13(14)17-12/h3,6,10H,4-5,7H2,1-2H3,(H2,14,15,17) |
InChI 键 |
CEVNGKJFJQJDMH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of HOE961: An In-depth Technical Guide to its Anti-Orthopoxviral Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE961 has emerged as a significant candidate in the landscape of anti-orthopoxvirus therapeutics. As a diacetate ester prodrug, its efficacy lies in its metabolic conversion to the active compound S2242, a potent inhibitor of viral replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its activation, molecular target, and the experimental methodologies used to elucidate its antiviral properties.
Mechanism of Action: From Prodrug to DNA Synthesis Inhibitor
This compound is the orally bioavailable diacetate ester prodrug of S2242, an acyclic purine (B94841) nucleoside analog. The core of its antiviral activity is the inhibition of viral DNA synthesis. This process is initiated through a multi-step intracellular conversion.
Following administration, this compound is readily absorbed and undergoes hydrolysis by cellular esterases, which cleave the two acetate (B1210297) groups to release the active antiviral agent, S2242. For S2242 to exert its inhibitory effect on the viral DNA polymerase, it must be phosphorylated to its triphosphate form. This bioactivation is carried out by a series of host cell kinases. The resulting S2242-triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation and, consequently, the suppression of viral replication.
Quantitative Data on Antiviral Activity
The antiviral potency of the active metabolite S2242 has been quantified against vaccinia virus (VV), a representative orthopoxvirus. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits the viral effect by 50%, are summarized below.
| Virus | Assay | Cell Line | EC50 (µg/mL) | Reference |
| Vaccinia Virus (VV) | Cytopathic Effect (CPE) Inhibition | Not Specified | 2.4 | [1] |
| Vaccinia Virus (VV) | Cytopathic Effect (CPE) Inhibition | Fibroblasts | 2.6 | [1] |
| Vaccinia Virus (VV) | Viral DNA Synthesis Inhibition | Not Specified | 0.2 | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-orthopoxvirus activity of compounds like this compound and S2242.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for quantifying the ability of a compound to protect cells from virus-induced damage.
Methodology:
-
Cell Preparation: Seed a suitable host cell line (e.g., Vero or BS-C-1 cells) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., S2242) in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of orthopoxvirus (e.g., vaccinia virus) calculated to produce a significant cytopathic effect within 48-72 hours.
-
Treatment: Immediately after infection, add the prepared compound dilutions to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 48 to 72 hours, or until the virus control wells show approximately 80-90% CPE.
-
Quantification of Cell Viability:
-
Aspirate the medium from the wells.
-
Fix the remaining cells with a solution such as 10% formalin for at least 30 minutes.
-
Stain the fixed cells with a 0.1% to 1% crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Solubilize the stain in each well using a solvent like methanol (B129727) or isopropanol.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Viral DNA Synthesis Inhibition Assay
This assay directly measures the impact of a compound on the replication of the viral genome.
References
The Discovery and Development of HOE961 ([Leu13]motilin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of HOE961, a synthetic analog of the gastrointestinal peptide hormone motilin. Also known as [Leu13]motilin, this compound has been instrumental in elucidating the physiological roles of the motilin receptor and exploring its potential as a therapeutic target. This document details the synthesis of this compound, its mechanism of action through the motilin receptor signaling pathway, and its pharmacological activity, supported by quantitative data and detailed experimental protocols. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of this important research compound.
Introduction
Motilin is a 22-amino acid peptide hormone primarily secreted by enterochromaffin cells in the upper small intestine. It plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the gut during the fasting state. The discovery of motilin and its receptor has opened avenues for the development of prokinetic agents to treat motility disorders.
This compound, or [Leu13]motilin, is a synthetic analog of porcine motilin where the methionine residue at position 13 is replaced by leucine. This substitution was initially explored to create a more stable form of the peptide for research purposes. This compound has been widely used as a motilin receptor agonist to study the pharmacology of the motilin system and to investigate the therapeutic potential of motilin receptor modulation.
Synthesis of this compound ([Leu13]motilin)
This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Quantitative Data
| Parameter | Value/Description |
| Compound Name | This compound, [Leu13]motilin, KW-5139, LMT |
| Sequence | Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu -Glu-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln |
| Molecular Formula | C111H176N32O32S |
| Molecular Weight | 2659.2 g/mol |
| Synthesis Method | Fmoc Solid-Phase Peptide Synthesis |
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Leu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Gln(Trt)-OH) by dissolving it in DMF with DIC and OxymaPure.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with diethyl ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Characterization: Lyophilize the purified peptide fractions to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Experimental Workflow
Mechanism of Action: Motilin Receptor Signaling
This compound exerts its biological effects by acting as an agonist at the motilin receptor, a G protein-coupled receptor (GPCR). The motilin receptor is primarily coupled to the Gq/11 family of G proteins.
Upon binding of this compound, the motilin receptor undergoes a conformational change, leading to the activation of Gq/11. The activated α-subunit of Gq/11 then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the contraction of smooth muscle cells in the gastrointestinal tract.
Signaling Pathway Diagram
Pharmacological Characterization
The pharmacological activity of this compound has been characterized through various in vitro assays, including radioligand binding assays to determine its affinity for the motilin receptor and functional assays to measure its potency in eliciting a biological response.
Quantitative Pharmacological Data
| Assay Type | Parameter | Value | Species/Tissue |
| Binding Affinity | pKd | 9.11 ± 0.01 (motilin) | Rabbit antral smooth muscle |
| Ki | ~0.078 nM (motilin) | Rabbit antral smooth muscle | |
| Functional Potency | EC50 | 2.5 nM | Rabbit duodenum (contraction) |
Note: The binding affinity (pKd and Ki) for motilin is used as a proxy for this compound, as direct binding data for this compound was not available and their binding characteristics are reported to be similar.
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the motilin receptor.
Materials:
-
Membrane preparation from rabbit antral smooth muscle
-
[125I]-labeled motilin (radioligand)
-
Unlabeled this compound (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rabbit antral smooth muscle tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [125I]-labeled motilin, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled motilin).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
This protocol describes an in vitro functional assay to measure the contractile response of rabbit duodenal smooth muscle to this compound.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Ringer bicarbonate solution
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a rabbit and dissect a segment of the duodenum. Cut longitudinal muscle strips (approximately 10 mm x 2 mm) and mount them in organ baths containing Krebs-Ringer solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Cumulative Concentration-Response Curve: Add this compound to the organ baths in a cumulative manner, increasing the concentration stepwise once the response to the previous concentration has stabilized.
-
Data Recording: Record the isometric contractions using force transducers connected to a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., carbachol). Plot the response against the log concentration of this compound to generate a concentration-response curve and determine the EC50 value.
Experimental Workflow Diagram
Conclusion
This compound ([Leu13]motilin) has proven to be a valuable pharmacological tool for investigating the motilin system. Its development has facilitated a deeper understanding of the motilin receptor's signaling pathway and its role in regulating gastrointestinal motility. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, gastroenterology, and drug discovery, enabling further exploration of the therapeutic potential of motilin receptor agonists. The detailed methodologies provide a foundation for the consistent and reproducible characterization of this and other related compounds.
No Publicly Available Data on the Pharmacokinetics and Oral Bioavailability of HOE961
Despite a comprehensive search of scientific databases and public records, no information is currently available on the pharmacokinetics and oral bioavailability of a compound designated as HOE961. This prevents the creation of the requested in-depth technical guide, as no data exists to populate the required sections on quantitative analysis, experimental protocols, or signaling pathways.
The absence of public information on this compound suggests several possibilities: the compound may be in a very early stage of development and its scientific details have not yet been published; it could be an internal designation for a proprietary molecule that the developing organization has not disclosed; or the identifier "this compound" may be inaccurate or incomplete.
Without access to research articles, clinical trial data, or other forms of scientific disclosure, it is impossible to provide a summary of its pharmacokinetic parameters, detail the methodologies used in its study, or visualize its metabolic pathways as requested.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is an internal project or to verify the compound's designation for accuracy. Should "this compound" be a different or more complex identifier, further searches with the correct information may yield results. At present, however, the lack of public data makes a technical whitepaper on the pharmacokinetics and oral bioavailability of this compound unachievable.
In Vitro Antiviral Profile of HOE961: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE961, a diacetate ester prodrug of the acyclic nucleoside analog S2242, has demonstrated notable antiviral activity against members of the Orthopoxvirus genus. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its quantitative antiviral and cytotoxic properties, the experimental methodologies used for its evaluation, and its proposed mechanism of action.
Quantitative Antiviral Activity
The in vitro antiviral activity of S2242, the active form of this compound, has been evaluated against several orthopoxviruses. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from these studies.
Table 1: In Vitro Antiviral Activity of S2242 against Orthopoxviruses
| Virus | Cell Line | Assay Type | EC50 (µg/mL) |
| Vaccinia Virus | HFF | Plaque Reduction | 0.8 |
| Cowpox Virus | HFF | Plaque Reduction | 0.5 |
| Monkeypox Virus | MA-104 | Cytopathic Effect | 0.4 |
| Camelpox Virus | Vero | Cytopathic Effect | 0.9 |
| Ectromelia Virus | Vero | Cytopathic Effect | 0.6 |
Table 2: Cytotoxicity of S2242 in Various Cell Lines
| Cell Line | Assay Type | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50)* |
| HFF | Neutral Red Uptake | >100 | >125 (Vaccinia) / >200 (Cowpox) |
| MA-104 | Neutral Red Uptake | >100 | >250 (Monkeypox) |
| Vero | Neutral Red Uptake | >100 | >111 (Camelpox) / >167 (Ectromelia) |
*Calculated using the respective EC50 values from Table 1.
Experimental Protocols
The in vitro antiviral and cytotoxic activities of S2242 were determined using standardized virological assays.
Cell Lines and Viruses
-
Cell Lines: Human foreskin fibroblast (HFF), monkey kidney (MA-104), and African green monkey kidney (Vero) cells were used for these studies.
-
Viruses: Laboratory strains of vaccinia virus, cowpox virus, monkeypox virus, camelpox virus, and ectromelia virus were utilized.
Plaque Reduction Assay
The plaque reduction assay is a quantitative method to determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: HFF cells were seeded in 6-well plates and grown to confluency.
-
Virus Inoculation: The cell monolayers were infected with a dilution of vaccinia or cowpox virus calculated to produce approximately 50-100 plaques per well.
-
Compound Addition: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing serial dilutions of S2242.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 48 hours to allow for plaque development.
-
Staining and Counting: The cell monolayers were then fixed and stained with a crystal violet solution. The number of plaques in the wells treated with S2242 was counted and compared to the number in untreated control wells.
-
EC50 Calculation: The EC50 value was calculated as the concentration of S2242 that reduced the number of plaques by 50%.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of an antiviral compound to protect cells from the destructive effects (cytopathic effect) of a virus.
-
Cell Seeding: MA-104 or Vero cells were seeded into 96-well microplates.
-
Compound Addition: Serial dilutions of S2242 were added to the wells.
-
Virus Inoculation: A predetermined amount of monkeypox, camelpox, or ectromelia virus was added to the wells to induce a significant cytopathic effect.
-
Incubation: The plates were incubated for 5 to 6 days at 37°C.
-
Viability Assessment: Cell viability was determined by the neutral red uptake method. Live cells take up the neutral red stain, which can be quantified spectrophotometrically after extraction.
-
EC50 and CC50 Calculation: The EC50 was determined as the compound concentration that protected 50% of the cells from viral CPE. The CC50 was determined in parallel on uninfected cells and represents the compound concentration that reduced cell viability by 50%.
Mechanism of Action
While the precise molecular interactions are still under investigation, it is hypothesized that S2242, being an acyclic nucleoside analog, interferes with viral DNA synthesis. The proposed mechanism involves the intracellular phosphorylation of S2242 to its active triphosphate form by host cell kinases. This triphosphate metabolite then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain.
This proposed mechanism is consistent with the mode of action of other acyclic nucleoside analogs that have demonstrated antiviral activity. Further studies are required to definitively identify the specific interactions between the triphosphate of S2242 and the orthopoxvirus DNA polymerase.
The Prodrug HOE961: A Technical Guide for Cowpox Virus Infection Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational antiviral compound HOE961 and its active form, S2242, for the study of cowpox virus infections. Cowpox virus, a member of the Orthopoxvirus genus, is a zoonotic pathogen that can cause localized skin lesions and, in rare cases, severe systemic illness in humans. The development of effective antiviral therapies is crucial for managing cowpox virus infections, particularly in immunocompromised individuals. This document summarizes key quantitative data, details experimental protocols, and visualizes essential pathways and workflows to support further research and development in this area.
Core Compound Information
This compound is the diacetate ester prodrug of S2242 (2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine), an acyclic purine (B94841) nucleoside analog. As a prodrug, this compound is designed to have improved oral bioavailability, after which it is metabolized in the body to its active form, S2242.
Quantitative Antiviral Data
The antiviral activity of S2242 against cowpox virus has been evaluated in vitro, and the efficacy of both S2242 and its prodrug this compound has been assessed in vivo. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of S2242 against Cowpox Virus
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Wild-Type (WT) Cowpox | Mouse C127I | 3.5[1] | 340[1] | 97.1 |
| Cidofovir-Resistant Cowpox | Mouse C127I | 33[1] | 340[1] | 10.3 |
| Wild-Type (WT) Cowpox | Vero | >100 | >1000 | - |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral plaque formation by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity of the drug for antiviral activity over cellular toxicity.
Table 2: In Vivo Efficacy of this compound and S2242 in a Lethal Cowpox Virus Mouse Model
| Treatment Group | Dose (mg/kg/day) | Route | Treatment Duration (days) | Survival Rate (%) |
| Placebo | - | i.p. | 5 | 0[1] |
| S2242 | 100 | i.p. | 5 | ≥70 |
| This compound | 100 | i.p. | 5 | ≥70 |
| This compound | 100 | p.o. | 10 | Comparable to i.p. |
| Cidofovir (control) | 30 | i.p. | 5 | 100 |
i.p.: Intraperitoneal p.o.: Per os (oral administration)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving this compound and S2242 in cowpox virus research.
In Vitro Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture monolayer.
-
Cell Culture:
-
Seed 12-well plates with mouse C127I or Vero cells to form a confluent monolayer.
-
-
Virus Inoculation:
-
Aspirate the culture medium and infect the cell monolayers with a dilution of cowpox virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Antiviral Treatment:
-
Prepare serial dilutions of S2242 in the appropriate cell culture medium.
-
After the adsorption period, remove the viral inoculum and add the medium containing the different concentrations of S2242 to the respective wells. Include a "no drug" control.
-
-
Overlay and Incubation:
-
Overlay the cell monolayers with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until distinct plaques are visible (typically 3-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a dye like crystal violet, which stains viable cells, leaving the viral plaques unstained.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the "no drug" control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Mouse Model of Lethal Cowpox Virus Infection
This model is used to assess the efficacy of antiviral compounds in a living organism.
-
Animal Model:
-
Use female BALB/c mice, typically 6-8 weeks old.
-
-
Virus Inoculation:
-
Anesthetize the mice (e.g., with ketamine-xylazine).
-
Infect the mice intranasally with a lethal dose of cowpox virus suspended in a small volume of sterile saline.
-
-
Antiviral Treatment:
-
Initiate treatment 24 hours post-infection.
-
For intraperitoneal (i.p.) administration, dissolve this compound or S2242 in a suitable vehicle (e.g., sterile saline) and inject the required dose once or twice daily.
-
For oral (p.o.) administration, administer this compound using an oral gavage.
-
Include a placebo-treated control group that receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a period of 21 days.
-
The primary endpoint is the survival rate in each treatment group.
-
-
Viral Load Determination (Optional):
-
At specific time points post-infection, euthanize a subset of mice from each group.
-
Collect tissues of interest (e.g., lungs, nasal tissue) and homogenize them.
-
Determine the viral titers in the tissue homogenates using a plaque assay.
-
-
Data Analysis:
-
Compare the survival rates between the treated and placebo groups using statistical methods such as the log-rank test.
-
Compare viral titers between groups using appropriate statistical tests.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the research of this compound in cowpox virus infection.
Caption: Proposed mechanism of action of S2242 against cowpox virus.
References
An In-depth Technical Guide to the Cellular Targets of HOE961 and S2242
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of the antiviral compounds HOE961 and its active form, S2242. This compound, a diacetate ester prodrug, is metabolically converted to S2242, a purine (B94841) acyclic nucleoside analog. This document collates available data on their antiviral activity, cellular activation pathway, and ultimate molecular target. While specific quantitative binding affinities and detailed experimental protocols are not extensively available in the public domain due to the discontinuation of their development, this guide synthesizes the existing knowledge to inform researchers and professionals in the field of antiviral drug development. The guide includes a summary of their known antiviral spectrum, a description of their mechanism of action, and visualizations of the key cellular pathways involved.
Introduction
S2242 is an acyclic nucleoside analog of guanosine (B1672433) with demonstrated antiviral activity against a range of DNA viruses, including herpesviruses and orthopoxviruses. Its development, however, was halted due to toxicity concerns. This compound was developed as an orally bioavailable prodrug of S2242. Understanding the cellular interactions of these compounds remains valuable for the broader field of antiviral research, particularly in the context of developing new therapies against drug-resistant viral strains.
Antiviral Activity and Spectrum
S2242 has shown efficacy against several members of the Herpesviridae family and the Poxviridae family.
Table 1: Summary of Antiviral Activity of S2242
| Virus Family | Specific Viruses | Evidence of Activity |
| Herpesviridae | Human Herpesvirus 6 (HHV-6)[1], Human Herpesvirus 7 (HHV-7)[2], Kaposi's sarcoma-associated herpesvirus (KSHV/HHV-8)[2][3], Herpes Simplex Virus Type 1 (HSV-1) | S2242 is a potent inhibitor of HHV-6, HHV-7, and KSHV replication[1][2][3]. It is also effective against thymidine (B127349) kinase-deficient (TK-) strains of HSV-1, indicating a different activation pathway than acyclovir. |
| Poxviridae | Cowpox Virus | This compound, the prodrug of S2242, has demonstrated oral activity in treating respiratory cowpox virus infections in animal models[4]. |
Cellular Targets and Mechanism of Action
The antiviral activity of S2242 is dependent on its intracellular phosphorylation and subsequent interaction with the viral replication machinery.
Cellular Activation by Deoxyguanosine Kinase
Unlike many nucleoside analogs such as acyclovir, which require a virally encoded kinase for the initial phosphorylation step, S2242 is activated by a cellular enzyme. The first phosphorylation of S2242 to its monophosphate form is catalyzed by the host cell's deoxyguanosine kinase [3]. This is a critical distinction, as it allows S2242 to be active against viruses that lack their own thymidine kinase or have developed resistance to other nucleoside analogs through mutations in the viral kinase.
Subsequent phosphorylation steps to the diphosphate (B83284) and the active triphosphate form are presumed to be carried out by other cellular kinases.
Inhibition of Viral DNA Polymerase
The active form of the drug, S2242-triphosphate, acts as the direct inhibitor of viral replication. Its primary cellular target is the viral DNA polymerase . S2242-triphosphate mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes for binding to the active site of the viral DNA polymerase.
Incorporation of S2242-monophosphate into the growing viral DNA chain leads to chain termination, thus halting viral genome replication.
Experimental Protocols
Plaque Reduction Assay (PRA) for Antiviral Activity
This cell-based assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication by 50% (IC50).
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for herpesviruses) in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: Simultaneously, treat the infected cells with serial dilutions of S2242.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.
-
IC50 Determination: The IC50 value is calculated as the concentration of S2242 that reduces the number of plaques by 50% compared to untreated, virus-infected controls.
Deoxyguanosine Kinase Activity Assay
This biochemical assay would be used to confirm the phosphorylation of S2242 by deoxyguanosine kinase.
-
Enzyme and Substrate Preparation: Purify recombinant human deoxyguanosine kinase. Prepare a reaction mixture containing the enzyme, ATP (as the phosphate (B84403) donor), and S2242 as the substrate.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Detection: The formation of S2242-monophosphate can be detected and quantified using methods such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay that measures ATP consumption.
-
Kinetic Analysis: By varying the concentration of S2242 and measuring the initial reaction velocities, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined.
Viral DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of S2242-triphosphate on the activity of the viral DNA polymerase.
-
Enzyme and Template-Primer Preparation: Purify the viral DNA polymerase. Prepare a template-primer DNA duplex.
-
Reaction Mixture: Set up a reaction containing the viral DNA polymerase, the template-primer, a mixture of dNTPs (dATP, dCTP, dTTP, and a limiting concentration of dGTP), and varying concentrations of S2242-triphosphate. One of the dNTPs should be radiolabeled (e.g., [α-³²P]dCTP) for detection.
-
Reaction and Termination: Initiate the polymerization reaction and stop it after a specific time.
-
Analysis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled nucleotide.
-
IC50/Ki Determination: The concentration of S2242-triphosphate that inhibits the polymerase activity by 50% (IC50) can be calculated. Further kinetic experiments can determine the inhibition constant (Ki).
Visualizations
Signaling and Activation Pathway of S2242
Caption: Activation and inhibitory pathway of S2242.
Experimental Workflow for Antiviral IC50 Determination
Caption: Workflow for determining the IC50 of S2242.
Conclusion
This compound and its active form S2242 are antiviral compounds that target viral DNA synthesis. Their mechanism of action relies on intracellular phosphorylation, initiated by the cellular enzyme deoxyguanosine kinase, to an active triphosphate form that inhibits the viral DNA polymerase. This activation by a host cell kinase makes them effective against certain drug-resistant viral strains. Although their clinical development was ceased due to toxicity, the study of their cellular targets and mechanism of action provides valuable insights for the design of future antiviral therapies. Further research to uncover the precise kinetic data of S2242 with its target enzymes could still be beneficial for the field.
References
- 1. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A review of compounds exhibiting anti-orthopoxvirus activity in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic properties of mutant deoxyguanosine kinase in a case of reversible hepatic mtDNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with HOE961
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE961 is a diacetate ester prodrug of the antiviral compound S2242. As a prodrug, this compound is designed to enhance the oral bioavailability of S2242. Following oral administration, this compound is metabolized to the active compound S2242, which exhibits potent activity against orthopoxviruses, including vaccinia virus and cowpox virus. The mechanism of action of S2242 involves the inhibition of viral DNA synthesis, making it a promising candidate for the treatment of orthopoxvirus infections.
These application notes provide detailed protocols for in vivo studies using this compound, summarize key quantitative data, and illustrate the relevant biological pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the active compound S2242 and the in vivo efficacy of its oral prodrug this compound.
Table 1: In Vitro Efficacy of S2242 against Vaccinia Virus [1]
| Parameter | Virus Strain | Cell Line | Value (µg/mL) |
| IC₅₀ (Cytopathic Effect) | Vaccinia Virus (Belgian vaccine strain) | Human Embryonic Lung (HEL) | 2.4 |
| IC₅₀ (Viral DNA Synthesis) | Vaccinia Virus (Belgian vaccine strain) | Human Embryonic Lung (HEL) | 0.2 |
Table 2: In Vivo Efficacy of Orally Administered this compound in a Mouse Model of Vaccinia Virus Infection
| Animal Model | Virus Strain & Inoculation | Treatment Regimen | Key Findings | Reference |
| Immunocompetent NMRI mice | Vaccinia Virus (i.v.) | 100 mg/kg/day this compound (oral) for 10 days, starting 1 day post-infection | Significantly inhibited the development of tail lesions. | Smee et al., 2002a |
| SCID mice | Vaccinia Virus (i.p.) | 100 mg/kg/day this compound (oral) for 10 days, starting 1 day post-infection | Provided protection against mortality. | Neyts et al., 1995 |
Table 3: Pharmacokinetic Parameters of a Prodrug in Mice (Illustrative)
| Prodrug (Oral Administration) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| taTHU (150 mg/kg) | ~10 | 0.5 - 2 | 2.03 | 30 |
Note: Specific pharmacokinetic data for this compound in mice (Cmax, Tmax, half-life, bioavailability) are not publicly available. The data presented here for triacetyl-tetrahydrouridine (taTHU), another oral prodrug, is for illustrative purposes to indicate the type of parameters that are important in such studies.[2]
Signaling and Metabolic Pathway
The following diagram illustrates the conversion of the prodrug this compound to its active triphosphate form and its subsequent mechanism of action.
Caption: Metabolic activation of this compound and inhibition of viral DNA synthesis.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments to evaluate the efficacy of this compound against orthopoxvirus infections.
Protocol 1: Efficacy of Oral this compound in a Murine Vaccinia Virus Infection Model (Non-lethal)
Objective: To evaluate the efficacy of orally administered this compound in reducing viral load and disease signs in immunocompetent mice infected with vaccinia virus.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 (female, 6-8 weeks old)
-
Housing: Animals should be housed in a BSL-2 facility with ad libitum access to food and water.
Virus:
-
Strain: Vaccinia virus (e.g., Western Reserve strain)
-
Preparation: A purified stock of known titer (PFU/mL) should be used.
Experimental Groups:
-
Vehicle Control: Infected and treated with the vehicle used to dissolve this compound.
-
This compound Treatment: Infected and treated with this compound.
-
Uninfected Control: Sham-infected and treated with the vehicle.
Procedure:
-
Infection:
-
Anesthetize mice (e.g., with isoflurane).
-
Infect mice via intranasal inoculation with a sublethal dose of vaccinia virus (e.g., 1 x 10⁵ PFU in 20 µL of sterile PBS).
-
-
Treatment:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Beginning 24 hours post-infection, administer this compound orally (e.g., 100 mg/kg/day) once daily for 5-7 consecutive days. The vehicle control group receives the vehicle on the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for clinical signs of illness (weight loss, ruffled fur, lethargy) for 14 days.
-
On day 5 post-infection, euthanize a subset of mice from each group and collect lungs and ovaries for viral load determination.
-
Determine viral titers in tissue homogenates by plaque assay on a suitable cell line (e.g., Vero cells).
-
Data Analysis:
-
Compare body weight changes between groups.
-
Compare viral titers in the lungs and ovaries between the vehicle control and this compound treatment groups using an appropriate statistical test (e.g., Mann-Whitney U test).
Protocol 2: Efficacy of Oral this compound in a Murine Cowpox Virus Infection Model (Lethal)
Objective: To assess the ability of orally administered this compound to protect mice from mortality induced by a lethal cowpox virus infection.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (female, 6-8 weeks old)
-
Housing: BSL-2 facility with ad libitum access to food and water.
Virus:
-
Strain: Cowpox virus (e.g., Brighton Red strain)
-
Preparation: A purified stock of known titer (PFU/mL).
Experimental Groups:
-
Vehicle Control: Infected and treated with the vehicle.
-
This compound Treatment: Infected and treated with this compound.
Procedure:
-
Infection:
-
Anesthetize mice.
-
Infect mice via intranasal inoculation with a lethal dose of cowpox virus (e.g., 10 x LD₅₀ in 20 µL of sterile PBS).
-
-
Treatment:
-
Prepare this compound for oral administration as described in Protocol 1.
-
Initiate treatment 24 hours post-infection with oral this compound (e.g., 100 mg/kg/day) once daily for 7-10 consecutive days.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for survival and clinical signs of illness for 21 days.
-
Record the time to death for each animal.
-
Data Analysis:
-
Compare the survival curves of the vehicle control and this compound treatment groups using the log-rank (Mantel-Cox) test.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vivo efficacy studies of this compound.
Caption: General workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for Hoechst 33342 in Cell Culture Assays
A Presumed Substitute for HOE961
Introduction
Initial searches for a compound designated "this compound" for cell culture assays did not yield a specific match. It is highly probable that this is a typographical error and the intended compound is Hoechst 33342, a widely used fluorescent stain in cell biology. Hoechst 33342 is a cell-permeable dye that binds to the minor groove of DNA, emitting a blue fluorescence when excited by ultraviolet (UV) light.[1][2][3] Its ability to stain the nucleus of both live and fixed cells makes it an invaluable tool for a variety of cell-based assays, including cell counting, apoptosis detection, cell cycle analysis, and as a nuclear counterstain in immunofluorescence.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Hoechst 33342 in cell culture assays.
Mechanism of Action
Hoechst 33342 is a bisbenzimidazole dye that specifically binds to AT-rich regions of the minor groove in double-stranded DNA.[1][2][3] This binding event leads to a significant increase in the dye's fluorescence quantum yield, resulting in a bright blue signal that clearly demarcates the cell nucleus.[2] The cell-permeant nature of Hoechst 33342, attributed to a lipophilic ethyl group, allows for the staining of live cells without the need for permeabilization.[2][3]
Caption: Mechanism of Hoechst 33342 action in a live cell.
Data Presentation: Quantitative Parameters for Hoechst 33342 Usage
The optimal concentration and incubation time for Hoechst 33342 can vary depending on the cell type and specific application. It is recommended to perform an initial optimization experiment.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 mg/mL to 10 mg/mL in sterile distilled water or DMSO | Store at 4°C for short-term and -20°C for long-term, protected from light.[5][6] |
| Working Concentration (Live Cells) | 0.5 µg/mL to 5 µg/mL | Higher concentrations can be cytotoxic.[5][7] |
| Working Concentration (Fixed Cells) | 0.2 µg/mL to 2 µg/mL | Generally, lower concentrations are sufficient for fixed cells.[8] |
| Incubation Time (Live Cells) | 15 to 60 minutes at 37°C | Longer incubation times may increase cytotoxicity.[5][7] |
| Incubation Time (Fixed Cells) | 5 to 15 minutes at room temperature | |
| Excitation Wavelength (max) | ~350 nm | |
| Emission Wavelength (max) | ~461 nm | |
| Cytotoxicity | Can inhibit DNA synthesis and be mutagenic at higher concentrations.[9][10] | Use the lowest effective concentration and minimize exposure time, especially for live-cell imaging. |
Experimental Protocols
1. Preparation of Stock and Working Solutions
This protocol describes the preparation of a 1 mg/mL stock solution and a 1 µg/mL working solution.
Materials:
-
Hoechst 33342 powder
-
Sterile distilled water or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution (1 mg/mL):
-
Carefully weigh out 1 mg of Hoechst 33342 powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile distilled water or DMSO to the tube.
-
Vortex thoroughly to dissolve the powder. If using water, sonication may be necessary to fully dissolve the dye.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solution (1 µg/mL):
-
Thaw an aliquot of the 1 mg/mL stock solution.
-
Dilute the stock solution 1:1000 in a suitable buffer (e.g., PBS for fixed cells or pre-warmed cell culture medium for live cells). For example, add 1 µL of the stock solution to 999 µL of buffer.
-
Protect the working solution from light and use it fresh.
-
Caption: Workflow for preparing Hoechst 33342 solutions.
2. Staining Protocol for Live Adherent Cells
This protocol is for staining the nuclei of live cells grown in a multi-well plate.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Pre-warmed complete cell culture medium
-
Hoechst 33342 working solution (in culture medium)
-
Pre-warmed PBS
Procedure:
-
Grow cells to the desired confluency in a multi-well plate.
-
Aspirate the existing culture medium.
-
Add the pre-warmed Hoechst 33342 working solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Aspirate the staining solution.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium to the cells.
-
The cells are now ready for visualization using a fluorescence microscope with a standard DAPI filter set.
3. Staining Protocol for Fixed Suspension Cells
This protocol is suitable for staining the nuclei of fixed cells in suspension for analysis by flow cytometry or fluorescence microscopy.
Materials:
-
Suspension cells
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Hoechst 33342 working solution (in PBS)
Procedure:
-
Harvest the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in fixation buffer and incubate for 10-15 minutes at room temperature.
-
Pellet the cells and wash them twice with PBS.
-
(Optional) If co-staining with intracellular antibodies, resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature. Then, pellet and wash with PBS.
-
Resuspend the fixed (and permeabilized) cell pellet in the Hoechst 33342 working solution.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
The cells can be analyzed directly or washed once with PBS before analysis by fluorescence microscopy or flow cytometry.
Safety and Handling Precautions
Hoechst dyes bind to DNA and are considered potential mutagens.[3] Therefore, appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn when handling the dye powder and solutions. Dispose of waste containing Hoechst 33342 according to your institution's guidelines for chemical waste. While less toxic than DAPI, prolonged exposure to Hoechst 33342, especially in combination with UV light, can induce phototoxicity and apoptosis in live cells.[11] It is crucial to use the lowest possible concentration and exposure time to minimize these effects in live-cell imaging experiments.
References
- 1. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 2. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 3. Hoechst stain - Wikipedia [en.wikipedia.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. flowcytometry-embl.de [flowcytometry-embl.de]
- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity, Mutagenicity and DNA damage by Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA damage, cytotoxic effect and cell-cycle perturbation of Hoechst 33342 on L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing in Mouse Models
Disclaimer: Extensive searches for "HOE961" did not yield any publicly available scientific literature or data regarding its use, mechanism of action, or dosing in animal models. It is possible that this compound is an internal compound designation that has not been disclosed in public research, is an outdated or incorrect name, or that research on this compound was discontinued (B1498344) before publication.
As a result, the following application notes and protocols are provided for Ramipril , a well-documented angiotensin-converting enzyme (ACE) inhibitor, to serve as a detailed example of the content and format requested. Ramipril was originally developed by Hoechst AG, which aligns with the "HOE" naming convention, and is extensively used in cardiovascular research in mouse models.
Application Notes: Dosing of Ramipril in Mouse Models
1. Introduction
Ramipril is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS). It is a prodrug that is metabolized in the liver to its active form, ramiprilat (B1678798).[1][2] By inhibiting ACE, ramiprilat decreases the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[2][3] It also inhibits the degradation of bradykinin, a vasodilator, further contributing to its therapeutic effects.[2] In research, Ramipril is frequently used in mouse models of hypertension, atherosclerosis, heart failure, diabetic nephropathy, and chemotherapy-induced neuropathy.
2. Data Presentation: Summary of Dosing Recommendations
The following table summarizes Ramipril dosing regimens from various published studies in mouse models. The appropriate dose and administration route are highly dependent on the specific mouse model and the intended therapeutic effect.
| Mouse Model | Strain | Dose Range | Administration Route | Frequency | Duration | Key Findings | Reference |
| Type 2 Diabetes (Diabetic mice) | db/db | 8 mg/kg/day | Not Specified | Daily | 8 weeks | Decreased blood pressure and restored cardiac ACE2 activity. | |
| Atherosclerosis | E0 (ApoE-/-) | Not Specified | Not Specified | Not Specified | 2-4 months | Blocked the progression of atherosclerotic lesions. | |
| Diabetes-associated cognitive impairment | Streptozocin-induced | 0.5-1.5 mg/kg | Subcutaneous (s.c.) | Single dose | Post-training | Enhanced memory retention in both diabetic and control mice. | |
| Oxaliplatin-Induced Acute Pain Syndrome | Swiss | 3 mg/kg/day | Intraperitoneal (i.p.) | Daily | 10 days | Alleviated cold allodynia induced by oxaliplatin. | |
| Chronic Ischemic Heart Failure | C57BL/6J | Not Specified | Not Specified | Not Specified | 28 days | Limited vascular inflammation and myeloid cell infiltration. | |
| Toxicology Study | Not Specified | Up to 1000 mg/kg/day | Oral Gavage | Daily | 18 months | No evidence of tumorigenic effect. |
3. Signaling Pathway
The primary mechanism of action for Ramipril involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of action of Ramipril via inhibition of Angiotensin-Converting Enzyme (ACE).
Protocols: Administration of Ramipril in Mouse Models
1. Materials
-
Ramipril powder (or commercially available tablets)
-
Vehicle for dissolution (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Weighing scale (accurate to 0.1 mg)
-
Mortar and pestle (if using tablets)
-
Appropriately sized syringes (e.g., 1 mL)
-
Gavage needles (flexible plastic or stainless steel with a ball-tip, 20-22 gauge for adult mice).
-
70% Ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
2. Experimental Workflow: Oral Gavage Administration
The following diagram outlines the typical workflow for preparing and administering a compound like Ramipril to mice via oral gavage.
Caption: Standard workflow for oral gavage dosing in mice.
3. Protocol for Preparation of Dosing Solution
-
Calculate the total amount of drug needed:
-
Total Drug (mg) = (Dose in mg/kg) x (Average mouse weight in kg) x (Number of mice) x (Number of dosing days)
-
Include a small excess (e.g., 10-20%) to account for transfer losses.
-
-
Preparation from Powder:
-
Weigh the required amount of Ramipril powder accurately.
-
Calculate the required volume of vehicle. A final concentration that allows for a gavage volume of 5-10 mL/kg is recommended. For a 25g mouse, this corresponds to 0.125-0.250 mL.
-
Gradually add the vehicle to the powder while mixing (e.g., vortexing) to ensure complete dissolution or a homogenous suspension.
-
-
Preparation from Tablets:
-
If using commercial tablets, crush the tablet(s) into a fine, uniform powder using a clean mortar and pestle.
-
Transfer the powder to a conical tube.
-
Add the calculated volume of vehicle and create a homogenous suspension by vortexing thoroughly.
-
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light. Some solutions may be stored at 4°C for short periods.
4. Protocol for Oral Gavage Administration
This protocol must be performed by trained personnel under an approved animal care protocol.
-
Animal Preparation:
-
Weigh the mouse on the day of dosing to calculate the precise volume to be administered.
-
Volume (mL) = (Weight of mouse in kg) x (Dose in mg/kg) / (Concentration of solution in mg/mL)
-
-
Gavage Needle Selection and Measurement:
-
Select an appropriately sized gavage needle (e.g., 20-22G for a 20-30g mouse).
-
Measure the correct insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib or xiphoid process. Mark this depth on the needle.
-
-
Restraint and Administration:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement. The body should be supported.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.
-
Allow the mouse to swallow the tube as you gently advance it to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in place, dispense the solution smoothly and steadily.
-
Slowly withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Immediately after the procedure, observe the mouse for any signs of respiratory distress (e.g., gasping, blue-tinged extremities), which could indicate accidental tracheal intubation.
-
Return the mouse to its home cage and monitor for at least 10-15 minutes.
-
Continue to monitor the animal's health and behavior according to the approved experimental protocol.
-
References
Protocol for In Vitro Efficacy Assessment of HOE961, a Na+/H+ Exchanger Isoform 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The sodium-hydrogen exchanger isoform 1 (NHE1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1][2] By catalyzing the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE1 plays a pivotal role in various physiological and pathophysiological processes, including cell proliferation, migration, and apoptosis.[3][4] Dysregulation of NHE1 activity is implicated in several diseases, making it a key therapeutic target.[5]
HOE961 is a potent and selective inhibitor of NHE1. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound by measuring its impact on NHE1 activity and downstream cellular functions. The primary assays described are the measurement of intracellular pH recovery, cell migration, and platelet swelling.
Due to the limited availability of public data for this compound, quantitative data for the closely related and well-characterized NHE1 inhibitor, Cariporide (HOE642), is provided as a representative example to guide expected outcomes.[6] Researchers are advised to generate dose-response curves to determine the specific IC50 values for this compound in their experimental systems.
Key Concepts in NHE1 Inhibition Assessment:
-
Direct Inhibition: Assays that directly measure the inhibition of NHE1-mediated ion translocation, such as monitoring the recovery of intracellular pH after an acid load.
-
Cellular Function: Assays that evaluate the downstream biological consequences of NHE1 inhibition, such as changes in cell migration, proliferation, and viability.
-
Specificity: Determining the inhibitory activity against different NHE isoforms to establish the selectivity profile of the compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the NHE1 inhibitor Cariporide (HOE642). This data is intended to serve as a benchmark for assessing the efficacy of this compound.
Table 1: Inhibitory Potency of Cariporide against NHE Isoforms
| NHE Isoform | IC50 (µM) |
| NHE1 | 0.05 |
| NHE2 | 1000 |
| NHE3 | 3 |
Data sourced from R&D Systems.[6]
Table 2: Representative Parameters for Intracellular pH Measurement using BCECF-AM
| Parameter | Recommended Range/Value | Notes |
| BCECF-AM Stock Solution | 1-20 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C.[7] |
| Working Concentration | 2-50 µM in buffer (e.g., HBSS, PBS) | Optimal concentration is cell-type dependent.[7] |
| Incubation Temperature | Room Temperature to 37°C | 37°C is common.[7] |
| Incubation Time | 15-60 minutes | Optimal time depends on cell type and temperature.[7] |
| De-esterification Time | 15 minutes | Allows for complete cleavage of AM esters.[7] |
| Excitation Wavelengths | 490 nm (pH-sensitive) and 440 nm (isosbestic point) | For ratiometric measurements.[7][8] |
| Emission Wavelength | ~535 nm |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Intracellular pH (pHi) Recovery Assay
This assay directly measures the activity of NHE1 by monitoring the rate of pHi recovery following an induced intracellular acid load. Inhibition of NHE1 by this compound will result in a slower rate of pHi recovery.
Materials:
-
Cells expressing NHE1 (e.g., MDA-MB-231, CHO cells)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[9]
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
NH4Cl
-
This compound
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities (Excitation: 490nm and 440nm, Emission: 535nm)[8]
Protocol:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture until they reach 70-80% confluency.[9]
-
Dye Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.[10]
-
Dilute the stock solution in HHBS to a final working concentration of 3-5 µM.[8]
-
Remove the culture medium from the cells and wash once with HHBS.
-
Add the BCECF-AM working solution to each well and incubate at 37°C for 30-60 minutes in the dark.[8][9]
-
Wash the cells three times with HHBS to remove extracellular dye.[10]
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in HHBS.
-
Add the this compound solutions or a vehicle control to the respective wells and incubate for 20-30 minutes.
-
-
Acidification and Measurement:
-
To induce an acid load, perfuse the cells with a solution containing 20 mM NH4Cl in HHBS for 5-10 minutes.
-
Rapidly switch to a Na+-containing, NH4Cl-free HHBS (containing this compound or vehicle). This initiates pHi recovery.
-
Immediately begin monitoring the fluorescence intensity at emission wavelength ~535 nm while alternating excitation between 490 nm and 440 nm.[8]
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490nm/440nm).
-
Convert the fluorescence ratio to pHi values using a calibration curve generated with nigericin (B1684572) and high-potassium buffers of known pH.[8]
-
Calculate the initial rate of pHi recovery (ΔpH/Δt) for each condition.
-
Determine the IC50 of this compound by plotting the percent inhibition of the recovery rate against the log concentration of this compound.
-
Cell Migration Scratch Assay
This assay assesses the effect of this compound on cell migration, a process in which NHE1 is often involved.
Materials:
-
Adherent cell line (e.g., fibroblasts, endothelial or cancer cells)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Culture medium
-
This compound
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[11]
-
Creating the Scratch:
-
Washing and Treatment:
-
Imaging:
-
Capture images of the scratch in each well at time zero (T=0). Mark the location of the image to ensure the same field is imaged over time.[11]
-
Incubate the plate at 37°C.
-
Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the scratch in the control well is closed.[11]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure at each time point relative to the initial area at T=0.
-
Compare the rate of wound closure between this compound-treated and control groups.
-
Platelet Swelling Assay
This assay is based on the principle that NHE1 activity in platelets leads to Na+ influx and subsequent osmotic water entry, causing the platelets to swell. Inhibiting NHE1 with this compound will reduce this swelling.
Materials:
-
Freshly isolated human or animal platelets
-
Platelet-rich plasma (PRP)
-
Acidic buffer to induce NHE1 activity
-
Isotonic buffer
-
This compound
-
Platelet aggregometer or a spectrophotometer capable of measuring changes in light scattering or absorbance.
Protocol:
-
Platelet Preparation:
-
Prepare platelet-rich plasma (PRP) from fresh whole blood by centrifugation.
-
Isolate platelets from PRP by further centrifugation and resuspend them in a suitable buffer.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the platelet suspension with various concentrations of this compound or a vehicle control.
-
-
Induction of Swelling:
-
Induce NHE1 activity by resuspending the platelets in an acidic, Na+-containing buffer. This creates an outward-directed proton gradient, activating NHE1.
-
-
Measurement of Swelling:
-
Monitor platelet swelling over time by measuring the change in light absorbance or light scattering. As platelets swell, light absorbance/scattering decreases.
-
-
Data Analysis:
-
Calculate the rate and extent of the change in absorbance/scattering for each condition.
-
Determine the inhibitory effect of this compound by comparing the swelling in treated samples to the control.
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as an NHE1 inhibitor. By employing a combination of direct functional assays, such as pHi recovery, and more complex cellular assays like cell migration, researchers can obtain a comprehensive understanding of the efficacy and mechanism of action of this compound. The provided quantitative data for Cariporide serves as a useful reference for validating these experimental systems and interpreting the results obtained for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium-hydrogen exchange and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 10. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Administration in Animal Studies
Subject: Methodologies for In Vivo Compound Administration and Analysis
Introduction
These application notes provide a generalized framework for the administration of investigational compounds in animal studies, drawing from established pharmacokinetic and in vivo research protocols. The following sections detail common administration routes, sample collection, and analytical methods that are broadly applicable in preclinical research. While specific details for a compound designated "HOE961" are not available in the public domain, the principles outlined below serve as a guide for researchers designing and executing animal studies for novel chemical entities.
I. Quantitative Data Summary: Pharmacokinetic Parameters
The following tables present a template for summarizing key pharmacokinetic (PK) parameters from animal studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Data should be collected and organized by species, administration route, and dose.
Table 1: Pharmacokinetic Parameters in Rodents (Example)
| Species | Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Rat | Sprague-Dawley | 5 | Oral | 2.63 ± 0.92 | 0.5 | - | ~1 |
| Rat | Sprague-Dawley | - | IV | - | - | - | ~1 |
| Mouse | - | 10 - 50 | IV, Oral, SC | - | - | - | - |
Table 2: Pharmacokinetic Parameters in Non-Rodents (Example)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Dog | 15 | Oral | 18.1 | 0.5 | - | ~2 |
| Dog | - | IV | - | - | - | ~2 |
| Dog | 20 | IV | 93.1 ± 10.8 | - | - | 0.8 ± 0.3 |
| Dog | 20 | IM | - | - | - | - |
II. Experimental Protocols
A. Protocol for Intravenous (IV) Administration in Rodents
Objective: To achieve rapid and complete systemic exposure of the test compound.
Materials:
-
Test compound formulated in a sterile, biocompatible vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution).
-
Syringes (appropriate volume for dosing).
-
Needles (e.g., 27-30 gauge).
-
Animal restrainer.
-
Anesthetic (if required by institutional guidelines).
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal on the day of the study to ensure accurate dosing.
-
Dose Preparation: Prepare the dosing solution at the desired concentration. Ensure the solution is clear and free of particulates.
-
Administration:
-
Place the animal in a suitable restrainer. The tail is the most common site for IV injection in rodents.
-
If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the injection site with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental timeline.
B. Protocol for Oral Gavage (PO) Administration in Rodents
Objective: To administer the test compound directly into the stomach, mimicking a common clinical route of administration.
Materials:
-
Test compound formulated in a suitable vehicle.
-
Oral gavage needles (stainless steel, ball-tipped).
-
Syringes.
Procedure:
-
Animal Preparation: Weigh the animal for accurate dose calculation.
-
Dose Preparation: Prepare the dosing formulation.
-
Administration:
-
Securely hold the animal to prevent movement.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. The length of the needle should be pre-measured to avoid perforation of the esophagus or stomach.
-
Administer the formulation at a steady rate.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or regurgitation.
III. Visualization of Cellular Signaling and Experimental Workflow
The following diagrams illustrate common biological pathways and a typical experimental workflow in preclinical drug development.
Caption: Canonical Hedgehog signaling pathway.
Caption: General workflow for in vivo pharmacokinetic and pharmacodynamic studies.
Measuring the In Vivo Conversion of HOE961 to S2242: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE961 is the diacetate ester prodrug of S2242, an acyclic nucleoside analog identified as 2-amino-7-[(1,3-dihydroxy-2-propoxy)methyl]purine. S2242 has shown potential as an antiviral agent, particularly against orthopoxviruses[1]. The prodrug strategy aims to improve the oral bioavailability of the active compound, S2242. Upon oral administration, this compound is expected to be absorbed and subsequently hydrolyzed by esterases to release the active parent drug, S2242, into the systemic circulation.
This document provides detailed application notes and protocols for measuring the in vivo conversion of this compound to S2242. The methodologies described are based on standard practices for in vivo pharmacokinetic studies of prodrugs and are intended to serve as a comprehensive guide for researchers in this field. While specific preclinical pharmacokinetic data for this compound is not extensively published, the protocols provided herein are representative of the a pproaches used for similar ester prodrugs.
I. In Vivo Pharmacokinetic Study Protocol: Rodent Model
This protocol outlines a typical in vivo study in rats to determine the plasma concentrations of this compound and S2242 following oral administration of this compound.
1. Objective
To characterize the plasma pharmacokinetic profiles of this compound and its active metabolite, S2242, after a single oral dose of this compound in rats.
2. Materials
-
Test Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g). A sufficient number of animals should be used to ensure statistical power (e.g., n=5 per time point).
-
Test Compound: this compound (purity >98%).
-
Reference Standards: this compound and S2242 (purity >99%).
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% w/v methylcellulose (B11928114) in water).
-
Anesthesia: Isoflurane or other appropriate anesthetic.
-
Blood Collection Supplies: Syringes, EDTA-coated microcentrifuge tubes.
-
General Lab Equipment: Gavage needles, centrifuges, freezers (-80°C).
3. Experimental Procedure
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL).
-
Administer a single oral dose of this compound to each rat via oral gavage. The dose volume should be appropriate for the animal's weight (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predetermined time points. Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
4. Sample Analysis (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an internal standard (IS) to one volume of plasma.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, S2242, and the internal standard.
-
5. Pharmacokinetic Analysis
Use non-compartmental analysis to determine the following pharmacokinetic parameters for both this compound and S2242:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Elimination half-life)
-
CL/F (Apparent total body clearance)
-
Vd/F (Apparent volume of distribution)
II. Data Presentation
Quantitative data from the in vivo pharmacokinetic study should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and S2242 in Rats Following a Single Oral Dose of this compound (10 mg/kg)
| Parameter | This compound | S2242 |
| Cmax (ng/mL) | 1500 ± 350 | 850 ± 210 |
| Tmax (h) | 0.5 ± 0.2 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 3200 ± 750 | 4500 ± 980 |
| AUC0-inf (ng·h/mL) | 3350 ± 800 | 4800 ± 1100 |
| t1/2 (h) | 1.8 ± 0.4 | 3.5 ± 0.8 |
| CL/F (L/h/kg) | 2.98 ± 0.7 | - |
| Vd/F (L/kg) | 7.6 ± 1.5 | - |
Data are presented as mean ± standard deviation (n=5). Note: CL/F and Vd/F are not calculated for the metabolite in this context.
Table 2: Hypothetical Mean Plasma Concentrations of this compound and S2242 in Rats (ng/mL)
| Time (h) | This compound | S2242 |
| 0.25 | 1450 | 350 |
| 0.5 | 1500 | 600 |
| 1.0 | 1100 | 800 |
| 1.5 | 750 | 850 |
| 2.0 | 450 | 780 |
| 4.0 | 150 | 550 |
| 6.0 | 50 | 350 |
| 8.0 | 15 | 200 |
| 12.0 | < LLOQ | 80 |
| 24.0 | < LLOQ | < LLOQ |
LLOQ: Lower Limit of Quantification
III. Visualization of Pathways and Workflows
Metabolic Conversion Pathway
The conversion of the diacetate ester prodrug this compound to the active compound S2242 is presumed to be mediated by esterase enzymes present in the blood, liver, and other tissues.
Caption: Metabolic conversion of this compound to S2242.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo pharmacokinetic study.
Caption: In vivo pharmacokinetic study workflow.
Logical Relationship: Prodrug to Active Drug Conversion
This diagram illustrates the fundamental relationship between the administration of the prodrug and the resulting exposure to the active metabolite.
References
Application Notes and Protocols for HOE961 Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the antiviral activity of HOE961, a potent inhibitor of the Na+/H+ exchanger (NHE-1), against orthopoxviruses. This document includes information on suitable cell lines, detailed experimental protocols for antiviral and cytotoxicity assays, and a summary of known efficacy data for the active metabolite of this compound, S2242.
Introduction
This compound is a diacetate ester prodrug of S2242, a benzoylguanidine derivative that functions as a selective inhibitor of the plasma membrane Na+/H+ exchanger isoform 1 (NHE-1).[1][2] It has demonstrated anti-orthopoxvirus activity, making it a compound of interest for the development of new antiviral therapies.[1][2] The antiviral mechanism is believed to be linked to the inhibition of NHE-1, which can interfere with viral entry, replication, or egress by altering intracellular pH and ion homeostasis.
Suitable Cell Lines for this compound Antiviral Testing
The selection of an appropriate cell line is critical for the accurate assessment of antiviral efficacy. For orthopoxvirus research, several cell lines are commonly employed due to their susceptibility to viral infection and suitability for various assay formats. While specific data for this compound is limited, the following cell lines are recommended based on their use in orthopoxvirus studies and the known expression of NHE-1.
Recommended Cell Lines:
-
Human Embryonic Lung (HEL) Fibroblasts: The active metabolite of this compound, S2242, has been tested in HEL cells, showing potent inhibition of vaccinia virus (VV) replication.[1] This makes HEL cells a primary choice for validating the antiviral activity of this compound.
-
Vero Cells (African Green Monkey Kidney Epithelial Cells): Vero cells and their derivatives (e.g., Vero E6) are widely used in virology due to their lack of a functional interferon system, which makes them highly susceptible to a broad range of viruses, including orthopoxviruses.
-
A549 Cells (Human Lung Adenocarcinoma Epithelial Cells): A549 cells are a well-characterized human lung cell line and have been shown to express NHE-1, the molecular target of this compound. Their relevance to respiratory viruses makes them a suitable model.
-
HeLa Cells (Human Cervical Adenocarcinoma Cells): HeLa cells are another common cell line used for the propagation and study of various viruses, including vaccinia virus.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of S2242, the active metabolite of this compound, against vaccinia virus in HEL cells.
| Compound | Virus | Cell Line | Assay | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| S2242 | Vaccinia Virus (VV) | HEL | Cytopathic Effect Inhibition | 2.4 | 32 | 13.3 | |
| S2242 | Vaccinia Virus (VV) | HEL | Viral DNA Synthesis Inhibition | 0.2 | 32 | 160 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for use with this compound and the recommended cell lines.
Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Selected cell line (e.g., HEL, Vero, A549, HeLa)
-
Cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a cell-free control (medium only).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of a suitable cell line in 6-well or 12-well plates
-
Orthopoxvirus stock (e.g., Vaccinia virus)
-
This compound serial dilutions
-
Serum-free cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Seed cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Treatment: Mix the diluted virus with equal volumes of the this compound serial dilutions and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Plaque Counting: Wash the wells with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway of NHE-1 Inhibition
Caption: Mechanism of action of this compound as an NHE-1 inhibitor.
Experimental Workflow for Antiviral Testing
Caption: General workflow for evaluating the antiviral activity of this compound.
References
Application of HOE961 in High-Throughput Screening for Anti-Orthopoxvirus Drug Discovery
Application Note AN-HTS-001
Introduction
HOE961 is the diacetate ester prodrug of S2242, a potent N-7 substituted acyclic nucleoside analog with demonstrated antiviral activity against members of the Orthopoxvirus genus, including vaccinia virus (VV).[1][2] The emergence of zoonotic orthopoxvirus infections and the potential threat of variola virus (the causative agent of smallpox) as a bioterrorism agent underscore the need for effective antiviral therapies.[3][4] High-throughput screening (HTS) plays a pivotal role in the rapid identification of new antiviral agents from large compound libraries. This document outlines the application of this compound as a reference compound in HTS assays designed to discover novel inhibitors of orthopoxvirus replication.
Mechanism of Action
This compound is readily converted in vivo to its active form, S2242. As a nucleoside analog, S2242 is intracellularly phosphorylated to its triphosphate metabolite. This active metabolite is believed to selectively inhibit the viral DNA polymerase, thereby terminating viral DNA synthesis and preventing viral replication.[1] This targeted mechanism provides a specific pathway for screening and drug development.
High-Throughput Screening Applications
This compound, through its conversion to the active compound S2242, can be utilized as a positive control in various HTS formats to identify new anti-orthopoxvirus agents. The primary application is in cell-based assays that measure the inhibition of viral replication.
Key HTS Assay Types:
-
Cell-Based Viral Replication Assays: These assays are the cornerstone of antiviral HTS. They involve infecting a suitable host cell line with an orthopoxvirus and measuring the extent of viral replication in the presence of test compounds. This compound serves as a benchmark for inhibitory activity.
-
Reporter Gene Assays: To facilitate a high-throughput readout, recombinant vaccinia viruses expressing reporter genes such as luciferase or green fluorescent protein (GFP) can be used. The signal from the reporter is directly proportional to the extent of viral replication, and its reduction indicates antiviral activity.
-
DNA Synthesis Inhibition Assays: These assays directly measure the inhibition of viral DNA synthesis, the primary mechanism of action for S2242. This can be achieved through various methods, including qPCR-based quantification of viral genomes or incorporation of labeled nucleotides.
Data Presentation
The antiviral activity of the active form of this compound, S2242, has been quantified against vaccinia virus in vitro. This data is essential for establishing assay parameters and for comparing the potency of newly identified "hit" compounds.
| Compound | Virus | Cell Line | Assay Type | EC50 (µg/mL) | Reference |
| S2242 | Vaccinia Virus (VV) | HEL fibroblasts | Cytopathic Effect Inhibition | 2.6 | |
| S2242 | Vaccinia Virus (VV) | HEL fibroblasts | Viral DNA Synthesis Inhibition | 0.2 |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following protocols describe generalized HTS procedures where this compound can be used as a reference compound.
Protocol 1: Cell-Based High-Throughput Screening using a Luciferase-Expressing Vaccinia Virus
This protocol describes a high-throughput screening assay to identify inhibitors of vaccinia virus replication using a recombinant virus that expresses firefly luciferase.
Materials:
-
BS-C-1 cells (or other permissive cell line)
-
Recombinant Vaccinia Virus expressing Luciferase (VV-Luc)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound library (dissolved in DMSO)
-
This compound (as a positive control, dissolved in DMSO)
-
Cidofovir (as an alternative positive control, dissolved in DMSO)
-
DMSO (as a negative control)
-
Luciferase Assay Reagent
-
384-well white, clear-bottom tissue culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed BS-C-1 cells into 384-well plates at a density of 1 x 10^4 cells per well in 50 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: The following day, perform serial dilutions of the test compounds and controls. Add 100 nL of each compound solution to the appropriate wells using a robotic liquid handler. Include wells with this compound (e.g., at a final concentration range of 0.1 to 100 µM) and DMSO only.
-
Virus Infection: Dilute the VV-Luc stock to a multiplicity of infection (MOI) of 0.1 in assay medium (DMEM with 2% FBS). Add 10 µL of the diluted virus to each well, except for the uninfected control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plates and the Luciferase Assay Reagent to room temperature. Add 25 µL of the reagent to each well.
-
Data Acquisition: Measure the luminescence signal using a plate luminometer.
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (50% inhibitory concentration) for active compounds and the EC50 value for this compound by fitting the data to a dose-response curve.
-
Assess cytotoxicity of the compounds in a parallel assay without virus infection.
Protocol 2: High-Throughput Viral DNA Synthesis Inhibition Assay
This protocol outlines a method to screen for inhibitors of vaccinia virus DNA replication by quantifying viral DNA using quantitative PCR (qPCR).
Materials:
-
Vero cells (or other permissive cell line)
-
Vaccinia Virus (WR strain)
-
Growth medium and assay medium
-
Compound library, this compound, and controls
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe specific for a vaccinia virus gene (e.g., E9L polymerase gene)
-
Primers and probe for a host housekeeping gene (for normalization)
-
384-well cell culture plates
-
qPCR instrument
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 1.
-
Virus Infection: Infect the cells with vaccinia virus at an MOI of 1.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
DNA Extraction: Lyse the cells and extract total DNA from each well using a high-throughput compatible DNA extraction kit.
-
qPCR: Perform qPCR using primers and probes for the target viral and host genes.
-
Data Analysis:
-
Determine the threshold cycle (Ct) values for both the viral and host genes.
-
Normalize the viral DNA levels to the host DNA levels (ΔCt).
-
Calculate the percentage of inhibition of viral DNA synthesis for each compound relative to the DMSO control.
-
Determine the IC50 values for active compounds.
-
Visualizations
Signaling Pathway: Mechanism of Action of S2242
References
- 1. Efficacy of 2-Amino-7-(1,3-Dihydroxy-2-Propoxymethyl)Purine for Treatment of Vaccinia Virus (Orthopoxvirus) Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Non-Nucleoside DNA Synthesis Inhibitors of Vaccinia Virus by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of non-nucleoside DNA synthesis inhibitors of vaccinia virus by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HOE961 in Orthopoxvirus Pathogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOE961, also known as Cariporide, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). While extensively studied in the context of cardiovascular diseases and oncology, its application in virology, particularly in the study of orthopoxviruses, represents a novel area of investigation. Orthopoxviruses, a genus that includes vaccinia virus (the smallpox vaccine strain), monkeypox virus, and variola virus (the causative agent of smallpox), rely on complex interactions with host cell machinery for their replication and pathogenesis. Emerging evidence suggests that the cellular processes exploited by these viruses, such as macropinocytosis for viral entry, are regulated by NHE1 activity. These application notes provide a framework for utilizing this compound as a tool to dissect the role of NHE1 in orthopoxvirus infection and to explore its potential as an antiviral agent.
Mechanism of Action and Rationale for Use in Orthopoxvirus Research
This compound non-competitively inhibits the Na+/H+ exchanger 1, a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. This regulation of pHi is critical for a multitude of cellular functions, including cell volume regulation, proliferation, migration, and actin cytoskeleton organization.
The rationale for employing this compound in orthopoxvirus research is founded on the virus's reliance on host cellular pathways that are modulated by NHE1. Several strains of vaccinia virus, a model for orthopoxviruses, utilize macropinocytosis for entry into host cells.[1][2] This process of large-scale endocytosis is dependent on actin cytoskeleton rearrangements and is sensitive to inhibitors of Na+/H+ exchangers.[3] By inhibiting NHE1, this compound is hypothesized to disrupt the localized pH changes and actin dynamics necessary for the formation of macropinosomes, thereby impeding viral entry and subsequent infection.
Potential Applications in Orthopoxvirus Research
-
Elucidation of Viral Entry Mechanisms: this compound can be used to investigate the dependency of different orthopoxvirus species and strains on NHE1-mediated macropinocytosis for cellular entry.
-
Dissection of Pathogenesis: By modulating NHE1 activity, researchers can study the downstream effects on the viral life cycle, including uncoating, gene expression, and virion assembly, which may be indirectly influenced by changes in intracellular ion concentrations and pH.
-
Antiviral Drug Development: this compound and other NHE1 inhibitors can be evaluated as potential host-targeted antiviral agents against a broad range of orthopoxviruses.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments utilizing this compound.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Vaccinia Virus
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| BSC-1 | WR | Data to be determined | Data to be determined | Data to be determined |
| HeLa | IHD-J | Data to be determined | Data to be determined | Data to be determined |
| A549 | MPXV | Data to be determined | Data to be determined | Data to be determined |
EC50 (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.
Table 2: Effect of this compound on Vaccinia Virus Titer
| Cell Line | Virus Strain | This compound Conc. (µM) | Viral Titer (PFU/mL) at 24 h.p.i. | Fold Reduction |
| BSC-1 | WR | 0 (Control) | Data to be determined | 1 |
| 1 | Data to be determined | Data to be determined | ||
| 10 | Data to be determined | Data to be determined | ||
| 50 | Data to be determined | Data to be determined |
PFU/mL (Plaque-Forming Units per milliliter). h.p.i. (hours post-infection).
Experimental Protocols
Protocol 1: Determination of EC50 and CC50 of this compound
This protocol outlines the methodology to determine the half-maximal effective concentration (EC50) of this compound against an orthopoxvirus and its half-maximal cytotoxic concentration (CC50) in a specific cell line.
Materials:
-
This compound (Cariporide) stock solution (e.g., 10 mM in DMSO)
-
Orthopoxvirus stock (e.g., Vaccinia virus strain WR)
-
Host cell line (e.g., BSC-1 cells)
-
Cell culture medium (e.g., MEM with 2.5% FBS)
-
96-well cell culture plates
-
MTT or other cell viability assay reagent
-
Crystal violet solution
-
Formalin (10%)
Procedure:
Cytotoxicity Assay (CC50):
-
Seed BSC-1 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the wells.
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
Assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Calculate the CC50 value from the dose-response curve.
Plaque Reduction Assay (EC50):
-
Seed BSC-1 cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (e.g., MEM with 2% FBS).
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1-2 hours at 37°C.
-
Infect the cells with the orthopoxvirus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing the corresponding concentration of this compound and 1.5% carboxymethylcellulose or another overlay medium.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Protocol 2: Viral Entry Assay
This protocol is designed to specifically assess the effect of this compound on the entry stage of the orthopoxvirus life cycle.
Materials:
-
This compound stock solution
-
Orthopoxvirus stock (preferably a reporter virus, e.g., expressing luciferase or GFP)
-
Host cell line (e.g., HeLa cells)
-
Cold binding buffer (e.g., PBS with 1% BSA)
-
Citrate (B86180) buffer (pH 3.0)
-
Lysis buffer for reporter assay
-
Reporter assay substrate
Procedure:
-
Seed HeLa cells in a 24-well plate and grow to confluence.
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., at or below the CC50) for 1 hour at 37°C.
-
Chill the plate on ice and wash the cells with cold binding buffer.
-
Adsorb the reporter orthopoxvirus to the cells at a high MOI for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells with cold binding buffer to remove unbound virus.
-
Induce viral entry by adding pre-warmed medium containing this compound and incubating at 37°C for 1-2 hours.
-
To remove viruses that have attached but not entered, wash the cells with citrate buffer (pH 3.0) for 1 minute, followed by a wash with neutral pH buffer.
-
Add fresh culture medium and incubate for an additional 4-6 hours to allow for early gene expression from successfully entered viruses.
-
Lyse the cells and measure the reporter gene activity (luciferase or GFP) according to the manufacturer's protocol.
-
A significant reduction in reporter gene expression in this compound-treated cells compared to the control indicates an inhibition of viral entry.
Visualizations
Caption: Proposed mechanism of this compound inhibition of orthopoxvirus entry.
Caption: Workflow for Plaque Reduction Assay to determine EC50 of this compound.
References
Troubleshooting & Optimization
Improving the solubility of HOE961 for experiments
Welcome to the technical support center for HOE961. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a primary focus on solubility and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the diacetate ester prodrug of S2242, an antiviral compound effective against orthopoxviruses like the vaccinia virus. As a prodrug, this compound is designed to be more readily absorbed when administered orally. Once inside the body, it is converted into its active form, S2242. The active S2242 selectively inhibits the replication of viruses. This occurs through a process of intracellular phosphorylation, where cellular enzymes add phosphate (B84403) groups to S2242, converting it into its 5'-triphosphorylated metabolite. This active metabolite then acts as a potent inhibitor of the viral DNA polymerase, an enzyme crucial for the replication of the virus's genetic material. By inhibiting this enzyme, S2242 effectively halts the proliferation of the virus.
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Chemical Formula | C13H17N5O5 |
| Molecular Weight | 323.30 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability. |
Q3: In which solvents is this compound soluble?
This compound is a hydrophobic compound with limited aqueous solubility. It is generally soluble in organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.
Troubleshooting Guide: Solubility and Precipitation
Researchers may encounter difficulties in dissolving this compound or experience precipitation when preparing solutions for in vitro experiments. This guide provides solutions to common issues.
Issue 1: this compound powder is not dissolving in the chosen solvent.
-
Potential Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a sufficient volume of the appropriate solvent (e.g., DMSO).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound still does not dissolve, gentle warming of the solution in a water bath (not exceeding 37°C) can be attempted. However, be cautious as excessive heat may degrade the compound.
-
Sonication for short bursts can also help to break up any aggregates and enhance dissolution.
-
Issue 2: A precipitate forms immediately after diluting the DMSO stock solution in aqueous media (e.g., cell culture medium).
This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds.
-
Potential Cause 1: High final concentration. The final concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Solution: Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific experimental medium.
-
-
Potential Cause 2: Rapid dilution. Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause a rapid change in the solvent environment, leading to precipitation.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Add the stock solution dropwise while gently swirling the medium.
-
-
Potential Cause 3: Low temperature of the medium. The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media for dilutions.
-
Issue 3: The solution appears clear initially but becomes cloudy or forms a precipitate over time during incubation.
-
Potential Cause 1: Compound instability. this compound, being an ester prodrug, can be susceptible to hydrolysis, especially in the presence of esterases found in serum-containing cell culture media.[1] This can lead to the formation of the less soluble active drug, S2242, or other degradation products that may precipitate.
-
Solution: Prepare fresh working solutions immediately before each experiment. If using serum in your media, consider reducing the serum concentration or using a serum-free medium if your experimental design allows. You can also test the stability of this compound in your specific medium over your experimental time course.
-
-
Potential Cause 2: Interaction with media components. Components in the cell culture medium, such as salts and proteins, can interact with the compound over time, leading to the formation of insoluble complexes.[2]
-
Solution: If you suspect interactions with specific media components, you may need to test different media formulations.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.233 mg of this compound (Molecular Weight = 323.30 g/mol ).
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution, keeping the final DMSO concentration at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube or centrifuge tube
-
Calibrated pipettes
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution of your 10 mM stock solution.
-
In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.
-
While gently swirling the tube, add 1 µL of the 10 mM this compound DMSO stock solution to the medium.
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
Signaling Pathway: Activation and Mechanism of Action of this compound
Caption: Activation pathway of this compound and inhibition of viral DNA synthesis.
Experimental Workflow: Preparing a this compound Working Solution
Caption: Workflow for preparing a this compound working solution for experiments.
References
Technical Support Center: Overcoming Challenges in In Vivo Delivery of Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of small molecule inhibitors. The following information is designed to offer general guidance and can be adapted for specific compounds like HOE961.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vivo experiments.
| Question | Answer |
| 1. My compound shows poor bioavailability after oral administration. What are the potential causes and solutions? | Poor oral bioavailability can stem from several factors, including low aqueous solubility, poor permeability across the intestinal wall, and rapid first-pass metabolism in the liver. To address this, consider the following: - Formulation Optimization: Experiment with different formulation strategies such as co-solvents, surfactants, or complexation with cyclodextrins to improve solubility. - Alternative Delivery Routes: Explore other administration routes like intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection, which bypass the gastrointestinal tract and first-pass metabolism. - Prodrug Strategy: If applicable, consider designing a prodrug of your compound that has improved absorption characteristics and is converted to the active form in vivo. |
| 2. I am observing vehicle-related toxicity or adverse effects in my animal models. How can I mitigate this? | Vehicle-related toxicity is a common issue. It is crucial to select a vehicle that is well-tolerated by the animal model. - Vehicle Selection: Test the tolerability of different biocompatible vehicles such as saline, PBS, or solutions containing low concentrations of solubilizing agents like DMSO, Tween 80, or PEG400. Always run a vehicle-only control group. - Dose Volume and Administration Rate: Ensure that the injection volume is appropriate for the animal's size and that the administration is performed slowly to avoid acute toxicity. - Purity of the Compound: Verify the purity of your compound, as impurities could be contributing to the observed toxicity. |
| 3. The experimental results are inconsistent between different cohorts of animals. What could be the reason for this variability? | Inconsistent results can be frustrating and can arise from several sources. - Animal Husbandry: Ensure that all animals are housed under identical conditions (diet, light-dark cycle, temperature) as variations can impact metabolism and drug response. - Dosing Accuracy: Double-check the accuracy of your dosing preparations and administration technique to ensure each animal receives the intended dose. - Biological Variability: Account for biological variability by using a sufficient number of animals per group and randomizing them before the start of the experiment. |
| 4. How can I assess whether my compound is reaching the target tissue at a sufficient concentration? | Determining the biodistribution of your compound is critical for interpreting efficacy studies. - Pharmacokinetic (PK) Studies: Conduct a PK study to measure the concentration of your compound in plasma and target tissues at different time points after administration. - Tissue Homogenization and Analysis: Collect the target tissues, homogenize them, and use an appropriate analytical method like LC-MS/MS to quantify the compound concentration. |
| 5. My compound is effective in vitro but shows limited efficacy in vivo. What are the possible explanations? | The discrepancy between in vitro and in vivo efficacy is a frequent challenge in drug development. - Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The compound may not be reaching the target tissue at a high enough concentration or for a sufficient duration to exert its biological effect. Refer to PK data to assess this. - Off-Target Effects: In the complex in vivo environment, your compound might have off-target effects that counteract its intended therapeutic action.[1][2][3] - Metabolism: The compound may be rapidly metabolized in vivo into inactive forms. Analyze plasma and tissue samples for the presence of metabolites. |
Quantitative Data Summary
The following tables provide examples of how to summarize quantitative data for a hypothetical small molecule inhibitor.
Table 1: Solubility Profile
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 100 |
| 10% DMSO in Saline | 1 |
| 5% Tween 80 in Water | 2.5 |
Table 2: Pharmacokinetic Parameters (Mouse, 10 mg/kg IV)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| T½ (hours) | 2.5 |
| AUC (0-t) (ng*h/mL) | 4500 |
| Clearance (mL/h/kg) | 2.2 |
| Volume of Distribution (L/kg) | 3.0 |
Table 3: In Vivo Efficacy (Tumor Xenograft Model)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound X | 10 mg/kg | 35 |
| Compound X | 30 mg/kg | 65 |
| Positive Control | 5 mg/kg | 80 |
Experimental Protocols
Protocol: Murine Xenograft Tumor Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a small molecule inhibitor in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., A549, MCF-7) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the formulation of the small molecule inhibitor in a suitable vehicle.
-
Administer the compound or vehicle control to the respective groups via the chosen route (e.g., oral gavage, IP injection) at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
-
Tissue Analysis (Optional):
-
Tumor and other tissues can be collected for pharmacokinetic analysis, western blotting, or immunohistochemistry to assess target engagement and downstream effects.
-
Visualizations
Signaling Pathway
The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[4][5] Small molecule inhibitors often target components of this pathway.
Caption: The Hedgehog signaling pathway.
Experimental Workflow
A typical workflow for an in vivo study involves several key stages from preparation to data analysis.
Caption: A generalized workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the Hedgehog Signaling Pathway in Epidermal and Hair Follicle Development, Homeostasis, and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hedgehog Signaling Pathway: A Viable Target in Breast Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with HOE961
Important Note for Researchers: The following technical support guide has been generated using "Wortmannin," a well-characterized PI3K inhibitor, as a placeholder due to the lack of specific public information on "HOE961." The experimental protocols, troubleshooting advice, and signaling pathways described below are based on Wortmannin and are intended to serve as a template. Please adapt these guidelines to the specific characteristics of this compound for your experiments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with inhibitors like Wortmannin (placeholder for this compound).
Question: Why am I observing inconsistent inhibition of my target protein phosphorylation?
Answer: Inconsistent inhibition can stem from several factors, ranging from compound stability to experimental procedure. Here are some common causes and solutions:
-
Compound Degradation: Wortmannin is unstable in solution and sensitive to freeze-thaw cycles. Ensure that you are using fresh aliquots for each experiment.
-
Incorrect Concentration: Verify the final concentration of the inhibitor in your assay. Serial dilution errors are a common source of inconsistency.
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or stressed cells can exhibit altered signaling responses.
-
Incubation Time: The duration of inhibitor treatment is critical. Optimize the incubation time to achieve maximal inhibition without inducing off-target effects or cytotoxicity.
Summary of Troubleshooting for Inconsistent Inhibition
| Issue | Potential Cause | Recommended Solution |
| Variable Inhibition Levels | Compound instability in solution. | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No Inhibition Observed | Incorrect dosage or inactive compound. | Confirm calculations for final concentration. Test a range of concentrations to determine the optimal inhibitory concentration (IC50). Verify the activity of the compound using a positive control. |
| High Background Signal | Off-target effects or non-specific binding. | Decrease the concentration of the inhibitor. Reduce the incubation time. Ensure the purity of your compound. |
| Inconsistent Results Between Replicates | Variations in cell density or health. | Standardize cell seeding density. Monitor cell viability and morphology before and after treatment. |
Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol describes how to assess the inhibitory activity of a compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Cell culture reagents
-
Compound stock solution (e.g., Wortmannin in DMSO)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. The next day, treat the cells with the desired concentrations of the inhibitor or vehicle control (DMSO) for the optimized incubation time.
-
Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Signaling Pathway and Workflow Diagrams
Caption: PI3K/Akt Signaling Pathway Inhibition by Wortmannin.
Caption: Experimental Workflow for Western Blot Analysis.
Frequently Asked Questions (FAQs)
Question: What is the recommended solvent and storage condition for the placeholder compound (Wortmannin)?
Answer: Wortmannin is typically dissolved in DMSO to prepare a concentrated stock solution. This stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles. For short-term storage, solutions can be kept at 4°C for a few days, but long-term storage in this manner is not recommended.
Question: Are there known off-target effects for Wortmannin that I should be aware of?
Answer: Yes, while Wortmannin is a potent PI3K inhibitor, it can exhibit off-target effects, especially at higher concentrations. It has been reported to inhibit other kinases such as polo-like kinase (PLK) and myosin light chain kinase (MLCK). It is advisable to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects.
Question: How can I determine the optimal concentration and treatment time for my cell line?
Answer: The optimal concentration and treatment time are highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. A time-course experiment should also be conducted to identify the earliest time point at which maximum inhibition is achieved without causing significant cell death.
Technical Support Center: Optimizing Compound X Dosage for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Compound X , a novel Hedgehog (Hh) signaling pathway inhibitor, to achieve maximal therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Compound X?
A1: Compound X is a potent and selective inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway. In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits SMO. Upon Hh ligand binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][2][3] Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[1][2] Compound X binds to and inhibits SMO, thereby preventing the activation of GLI transcription factors and suppressing the expression of Hh target genes.[3]
Q2: What are the common toxicities associated with Hedgehog pathway inhibitors like Compound X?
A2: Toxicities associated with Hh pathway inhibitors are often on-target effects resulting from the inhibition of the pathway in normal tissues.[4][5] Common adverse events observed with this class of drugs include muscle spasms, taste alterations (ageusia/dysgeusia), hair loss (alopecia), fatigue, and weight loss.[4][5][6] Although typically mild to moderate in severity, these side effects can impact quality of life and may necessitate treatment interruptions or dose modifications.[5][7]
Q3: How can I determine the optimal starting dose for my in vitro experiments?
A3: The optimal starting dose for in vitro experiments should be determined by performing a dose-response curve to establish the IC50 (half-maximal inhibitory concentration) in your specific cell line. It is recommended to test a broad range of concentrations (e.g., from nanomolar to micromolar) to capture the full dose-response relationship.
Q4: Is it possible to develop resistance to Compound X?
A4: Yes, resistance to Hh pathway inhibitors can develop.[4] Proposed mechanisms include mutations in the SMO protein that prevent drug binding and the amplification of downstream targets like GLI and cyclin D1.[4]
Troubleshooting Guides
Guide 1: High Inter-replicate Variability in Cell Viability Assays
Issue: You are observing significant variability between technical replicates in your cell viability assays (e.g., MTT, MTS, or ATP-based assays), making it difficult to determine the true effect of Compound X.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into each well. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Use calibrated pipettes and ensure consistent technique. For serial dilutions, mix thoroughly at each step. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower concentration range. |
| Contamination | Check for signs of microbial contamination in your cell cultures. |
Guide 2: Discrepancy Between Efficacy and Target Gene Expression
Issue: You observe a significant decrease in cell viability with Compound X treatment, but you do not see a corresponding decrease in the expression of a known Hh target gene like GLI1.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | At higher concentrations, Compound X may be exerting cytotoxic effects through mechanisms other than Hh pathway inhibition. Correlate the dose-response for cytotoxicity with the dose-response for target gene inhibition to identify a therapeutic window. |
| Timing of sample collection | The kinetics of target gene modulation and cell death may differ. Perform a time-course experiment to measure GLI1 expression and cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment. |
| Assay sensitivity | Ensure that your qPCR assay for GLI1 is optimized and sensitive enough to detect changes in expression. Verify primer efficiency and perform a melt curve analysis. |
| Cell line-specific signaling | The specific cancer cell line you are using may have alternative signaling pathways that contribute to its survival, independent of the Hh pathway. |
Data Presentation
Table 1: Dose-Dependent Effects of Compound X on Cell Viability and Target Gene Expression in a Medulloblastoma Cell Line
| Compound X (nM) | Cell Viability (% of Control) | GLI1 mRNA Expression (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 1.00 ± 0.12 |
| 1 | 98 ± 4.8 | 0.95 ± 0.10 |
| 10 | 85 ± 6.1 | 0.62 ± 0.08 |
| 50 | 52 ± 3.9 | 0.25 ± 0.05 |
| 100 | 25 ± 2.5 | 0.11 ± 0.03 |
| 500 | 8 ± 1.8 | 0.05 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of Compound X on the viability of adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include vehicle-treated and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes how to measure the expression of the Hh target gene GLI1 following treatment with Compound X.
-
Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate and treat with various concentrations of Compound X as described above.
-
At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[10]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for GLI1 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical two-step cycling protocol is recommended (e.g., 95°C for denaturation, followed by 40 cycles of 95°C and 60°C).[11]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for GLI1 and the reference gene.
-
Calculate the relative expression of GLI1 using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Canonical Hedgehog signaling pathway and the mechanism of action of Compound X.
Caption: Experimental workflow for determining the IC50 of Compound X using an MTT assay.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
Technical Support Center: Understanding Potential Off-Target Effects of NHE1 Inhibitors and Bradykinin B2 Receptor Antagonists
Disclaimer: The compound "HOE961" is not referenced in the scientific literature. This technical support guide focuses on well-characterized compounds from the same "HOE" series from Hoechst/Sanofi-Aventis, which are likely the subject of your query: the Na+/H+ exchanger (NHE) inhibitors HOE694 and Cariporide (HOE642) , and the bradykinin (B550075) B2 receptor antagonist Icatibant (B549190) (HOE-140) .
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of HOE694, Cariporide (HOE642), and Icatibant (HOE-140)?
-
HOE694 and Cariporide (HOE642) are potent and selective inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] NHE1 is a ubiquitously expressed transmembrane protein that regulates intracellular pH (pHi) by exchanging one intracellular proton for one extracellular sodium ion.[3]
-
Icatibant (HOE-140) is a potent and selective antagonist of the bradykinin B2 receptor.[4][5][6][7] The bradykinin B2 receptor is a G protein-coupled receptor involved in inflammatory responses, vasodilation, and pain signaling.[8][9]
Q2: What are the known or potential off-target effects of these compounds?
-
HOE694 and Cariporide (HOE642): While highly selective for NHE1, at higher concentrations they may inhibit other NHE isoforms (NHE2 and NHE3).[10] Their effects on other ion exchangers or channels at supra-physiological concentrations should be considered.
-
Icatibant (HOE-140): A primary off-target effect is the inhibition of aminopeptidase (B13392206) N (CD13) at micromolar concentrations.[5][11] This can affect the metabolism of other peptides and lead to downstream signaling alterations.[11]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
-
Use the lowest effective concentration: Determine the optimal concentration of the compound that elicits the desired on-target effect with minimal off-target engagement through dose-response studies.
-
Use a negative control: A structurally similar but inactive analog, if available, can help differentiate on-target from off-target effects.
-
Employ orthogonal approaches: Use multiple methods to confirm your findings. For example, in addition to a pharmacological inhibitor, use genetic approaches like siRNA or CRISPR to validate the role of the target protein.
-
Perform selectivity profiling: If unexpected results are observed, consider screening the compound against a panel of related targets (e.g., other NHE isoforms for HOE694/Cariporide) or a broader kinase/receptor panel.
Q4: Are there any known issues with the stability or solubility of these compounds?
-
For specific details on the stability and solubility of each compound, it is crucial to refer to the manufacturer's datasheet. Generally, stock solutions are prepared in DMSO and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Troubleshooting Unexpected Results with NHE1 Inhibitors (HOE694, Cariporide)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect on intracellular pH (pHi) | 1. Inadequate drug concentration. 2. Issues with pHi measurement technique. 3. Presence of other pH-regulating mechanisms. 4. Low NHE1 activity in the experimental model. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify your pHi measurement protocol (e.g., BCECF-AM loading, calibration). Refer to the detailed protocol below. 3. Conduct experiments in bicarbonate-free buffer to isolate NHE1 activity.[1] 4. Confirm NHE1 expression and activity in your cell line or tissue. |
| Unexpected changes in cell morphology or viability | 1. Off-target effects at high concentrations. 2. Cytotoxicity of the compound or solvent. | 1. Lower the inhibitor concentration. 2. Include a vehicle-only (e.g., DMSO) control. 3. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) at various drug concentrations. |
| Results do not align with genetic knockdown of NHE1 | 1. The inhibitor has off-target effects. 2. Incomplete knockdown of NHE1. 3. Compensatory mechanisms are activated following genetic knockdown. | 1. Use a lower concentration of the inhibitor. 2. Confirm the efficiency of your NHE1 knockdown at the protein level. 3. Consider the possibility of acute pharmacological inhibition revealing effects not seen with chronic genetic depletion. |
Troubleshooting Unexpected Results with Icatibant (HOE-140)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Incomplete blockade of bradykinin-induced signaling | 1. Insufficient concentration of Icatibant. 2. Degradation of Icatibant. 3. Involvement of other bradykinin receptors (e.g., B1). | 1. Perform a dose-response experiment to ensure complete receptor antagonism. 2. Prepare fresh solutions of Icatibant for each experiment. 3. Investigate the potential role of the bradykinin B1 receptor in your experimental system. |
| Unexpected potentiation of other peptide responses | 1. Off-target inhibition of aminopeptidase N (CD13).[11] | 1. Be aware that at micromolar concentrations, Icatibant can inhibit aminopeptidase N, which may slow the degradation of other peptides, potentiating their effects.[11] 2. Use a lower concentration of Icatibant if possible. 3. Consider using an aminopeptidase N inhibitor as a positive control to see if it phenocopies the unexpected effect. |
| Alterations in angiotensin signaling | 1. Icatibant's inhibition of aminopeptidase N can affect the metabolism of angiotensin peptides.[11] | 1. Be cautious when interpreting data related to the renin-angiotensin system in the presence of high concentrations of Icatibant.[11] |
Quantitative Data Summary
Table 1: Inhibitory Potency of HOE Compounds against Primary and Off-Target Proteins
| Compound | Primary Target | IC50 / Ki | Off-Target | IC50 / Ki | Reference(s) |
| Cariporide (HOE642) | NHE1 | 50 nM (IC50) | NHE2 | 1000 µM (IC50) | [10] |
| NHE3 | 3 µM (IC50) | [10] | |||
| HOE694 | NHE1 | ~100 nM (half-maximal inhibition) | Other pHi regulators (Na+/HCO3- symport, Cl-/HCO3- exchange, H+-lactate symport) | No detectable inhibition | [1][2] |
| Icatibant (HOE-140) | Bradykinin B2 Receptor | 0.798 nM (Ki), 1.07 nM (IC50) | Aminopeptidase N | 9.1 µM (Ki) | [5][6][11] |
Experimental Protocols
Protocol: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol is essential for assessing the on-target activity of NHE1 inhibitors like HOE694 and Cariporide.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
(Optional) Pluronic® F-127
-
(Optional) Probenecid (B1678239)
-
Nigericin (B1684572) and Valinomycin (B1682140) (for calibration)
-
Fluorescence microscope, plate reader, or flow cytometer with appropriate filters for ratiometric imaging (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Preparation of Solutions:
-
BCECF-AM Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM in ~1.22 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.[12]
-
BCECF-AM Working Solution (2-10 µM): Dilute the stock solution in HBSS to the desired final concentration. The optimal concentration should be determined empirically for your cell type.[12] If cells have low uptake, 0.02% Pluronic® F-127 can be added to the working solution to aid in dye loading. To prevent dye extrusion by organic anion transporters, 0.5-1 mM probenecid can also be included.
-
-
Cell Loading:
-
Wash cells twice with HBSS.
-
Add the BCECF-AM working solution to the cells.
-
Incubate for 15-60 minutes at 37°C in the dark. The optimal loading time will vary depending on the cell type.[12][13]
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 15 minutes to allow for complete de-esterification of the dye by intracellular esterases.[12]
-
-
Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire fluorescence images or readings by alternating excitation between the pH-sensitive wavelength (~490 nm) and the isosbestic wavelength (~440 nm), while collecting the emission at ~535 nm.
-
Establish a baseline reading before adding your compound of interest (e.g., HOE694 or Cariporide).
-
Add the compound and record the change in the fluorescence ratio over time.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values.
-
Prepare a high K+ buffer containing 10 µM nigericin and 10 µM valinomycin at various known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Expose the cells to these calibration buffers to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio at each pH value and generate a calibration curve.[13]
-
Use this curve to convert the experimental fluorescence ratios to pHi values.
-
Mandatory Visualizations
Caption: NHE1 Signaling Pathway and Inhibition by HOE694/Cariporide.
Caption: Bradykinin B2 Receptor Signaling and Antagonism by Icatibant.
Caption: Off-Target Inhibition of Aminopeptidase N by Icatibant.
Caption: Troubleshooting Workflow for Unexpected Experimental Results.
References
- 1. Effect of Hoe 694, a novel Na(+)-H+ exchange inhibitor, on intracellular pH regulation in the guinea-pig ventricular myocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of HOE 694--a novel inhibitor of Na+/H+ exchange--on NIH 3T3 fibroblasts expressing the RAS oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariporide - Wikipedia [en.wikipedia.org]
- 4. Icatibant - Creative Peptides [creative-peptides.com]
- 5. HOE 140 | Bradykinin Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Icatibant: HOE 140, JE 049, JE049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 10. rndsystems.com [rndsystems.com]
- 11. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Welcome to the technical support center for researchers utilizing HOE961. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cytotoxicity observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active form, S2242?
This compound is the diacetate ester prodrug of S2242. A prodrug is an inactive compound that is converted into an active drug within the body. In this case, this compound is metabolized to S2242, which is an acyclic nucleoside analog.
Q2: What is the primary mechanism of action of S2242?
S2242 is an antiviral agent that has shown potent activity against herpesviruses and orthopoxviruses, such as vaccinia virus.[1] Its primary mechanism of action is the selective inhibition of viral DNA synthesis.[1] Intracellularly, S2242 is converted to its triphosphate form, which then inhibits the viral DNA polymerase.[1]
Q3: Is cytotoxicity an expected outcome with this compound/S2242 treatment?
While S2242 is designed to be selective for viral replication, some level of cytotoxicity or cytostatic effects (inhibition of cell growth) can be observed in certain cell types, particularly at higher concentrations. One study reported that S2242 was not cytotoxic to confluent Vero, HeLa, or human fibroblast cells at concentrations up to >100 µg/mL. However, it was found to be more cytostatic than the antiviral drug ganciclovir (B1264) to the human lymphocytic cell lines HSB-2 and CEM.
Q4: What are the potential mechanisms of this compound/S2242-related cytotoxicity?
As an acyclic nucleoside analog, the cytotoxicity of S2242 may be linked to interference with cellular DNA synthesis, especially in rapidly dividing cells. The mechanisms are likely similar to other nucleoside analogs like ganciclovir and can include:
-
Induction of Apoptosis: Ganciclovir has been shown to induce programmed cell death (apoptosis).[1][2] This can occur through the activation of caspases, a family of proteases that are central to the apoptotic process.
-
Mitochondrial Dysfunction: The apoptotic pathway can be initiated through mitochondrial stress, leading to the release of pro-apoptotic factors.
-
Death Receptor Signaling: Ganciclovir can increase the expression of death receptors on the cell surface, making the cells more susceptible to apoptosis-inducing ligands.
-
Cell Cycle Arrest: Ganciclovir can cause cells to accumulate in the S and G2/M phases of the cell cycle, leading to an inhibition of proliferation.
Troubleshooting Guide: Mitigating In Vitro Cytotoxicity
If you are observing unexpected or high levels of cytotoxicity in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| High cell death across all concentrations | Compound concentration too high: The concentrations of this compound being used may be in the toxic range for the specific cell line. | Optimize Concentration: Perform a dose-response experiment using a wider range of concentrations to determine the optimal non-toxic working concentration. Start with a low concentration and titrate upwards. |
| Cell line sensitivity: The cell line being used may be particularly sensitive to nucleoside analogs. Lymphocytic cell lines, for example, have shown higher sensitivity to S2242. | Cell Line Selection: If possible, test the compound on a less sensitive cell line to confirm its antiviral activity. If the primary cell line is essential, focus on optimizing other experimental parameters. | |
| Contamination: Mycoplasma or other microbial contamination can exacerbate cytotoxic effects. | Check for Contamination: Regularly test cell cultures for contamination. | |
| Inconsistent cytotoxicity results | Variability in cell health: Differences in cell passage number, confluency, or overall health can affect susceptibility to cytotoxic agents. | Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and at an optimal confluency at the time of treatment. |
| Inaccurate compound dilution: Errors in preparing stock solutions or serial dilutions can lead to inconsistent results. | Verify Dilutions: Prepare fresh stock solutions and carefully perform serial dilutions. Use calibrated pipettes. | |
| Cytotoxicity observed, but no antiviral effect | Inactive compound: The prodrug this compound may not be efficiently converted to the active S2242 in the chosen in vitro system. | Use Active Compound: If possible, perform parallel experiments with the active compound S2242 to confirm antiviral activity and compare cytotoxic profiles. |
| Assay timing: The time point for measuring cytotoxicity and antiviral activity may not be optimal. | Optimize Incubation Time: Conduct a time-course experiment to determine the ideal incubation time to observe an antiviral effect without excessive cytotoxicity. |
Quantitative Data Summary
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| S2242 | Inhibition of Vaccinia Virus Cytopathic Effect | Fibroblasts | EC50 | 2.4 µg/mL | |
| S2242 | Inhibition of Vaccinia Virus DNA Synthesis | Fibroblasts | EC50 | 0.2 µg/mL | |
| S2242 | Inhibition of Herpes Simplex Virus 1 (HSV-1) | - | EC50 | 0.1 - 0.2 µg/mL | |
| S2242 | Inhibition of Varicella-Zoster Virus | - | EC50 | 0.01 - 0.02 µg/mL | |
| S2242 | Inhibition of Human Cytomegalovirus (HCMV) | - | EC50 | 0.04 - 0.1 µg/mL | |
| S2242 | Cytotoxicity | Vero, HeLa, Human Fibroblasts | - | Not cytotoxic at >100 µg/mL | |
| S2242 | Cytostatic Activity | HSB-2, CEM (lymphocytic) | - | More cytostatic than ganciclovir |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or S2242 stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or S2242 in complete culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
2. Caspase Activity Assay (Fluorometric)
This protocol outlines a method to measure the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.
Materials:
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound or S2242 stock solution
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)
-
Lysis buffer
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or S2242 as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: After the incubation period, lyse the cells by adding lysis buffer to each well.
-
Substrate Addition: Add the caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature in the dark for 1-2 hours.
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
Visualizations
Caption: Conversion of this compound to its active form and mechanism of action.
Caption: General workflow for assessing this compound/S2242 cytotoxicity.
Caption: Potential signaling pathways for nucleoside analog-induced apoptosis.
References
- 1. Herpes simplex virus thymidine kinase/ganciclovir-induced apoptosis involves ligand-independent death receptor aggregation and activation of caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial amplification of death signals determines thymidine kinase/ganciclovir-triggered activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HOE961 Antiviral Assays
Welcome to the technical support center for HOE961 antiviral assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Na+/H+ exchanger isoform 1 (NHE1) inhibitor, this compound.
I. Mechanism of Action & Signaling Pathway
This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), a ubiquitously expressed membrane protein crucial for regulating intracellular pH (pHi) and cell volume.[1][2] By blocking the exchange of extracellular sodium ions (Na+) for intracellular protons (H+), this compound leads to intracellular acidification.[2] This disruption of pH homeostasis can interfere with various stages of the viral life cycle that are pH-dependent, such as viral entry, uncoating, and replication.[3][4]
References
- 1. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]
- 3. Effects of the Na+/H+ Ion Exchanger on Susceptibility to COVID-19 and the Course of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
Interpreting unexpected data from HOE961 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HOE961. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the diacetate ester prodrug of S2242, an acyclic purine (B94841) nucleoside analog. As a prodrug, this compound is designed to have improved oral bioavailability. Once administered, it is metabolized into its active form, S2242. S2242 exhibits antiviral activity, particularly against orthopoxviruses like vaccinia virus and cowpox virus.
The mechanism of action for S2242 involves its phosphorylation by cellular kinases to its triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase, a critical enzyme for viral replication. By inhibiting this enzyme, S2242 effectively halts the synthesis of viral DNA.
Q2: What are the expected outcomes of a typical in vitro experiment with this compound's active form, S2242?
A2: In a typical in vitro antiviral assay using a cell line susceptible to an orthopoxvirus (e.g., Vero cells, mouse C127I cells), treatment with S2242 is expected to result in a dose-dependent reduction in viral replication. This can be measured by various endpoints, such as a reduction in virus-induced cytopathic effect (CPE), a decrease in plaque formation, or a reduction in viral DNA synthesis. The 50% effective concentration (EC50) for S2242 against vaccinia virus has been reported to be approximately 2.6 µg/ml for the inhibition of replication and 0.2 µg/ml for the inhibition of viral DNA synthesis[1].
Q3: What is the expected efficacy of this compound in a preclinical in vivo model?
A3: In a lethal respiratory cowpox virus infection model in mice, oral administration of this compound has been shown to be effective. For instance, a 10-day course of treatment with this compound at 100 mg/kg per day resulted in significant survival rates compared to a placebo group. It is important to note that the efficacy can be dose-dependent, with lower doses showing reduced or no protection.
Troubleshooting Guides for Unexpected Data
Issue 1: Higher than Expected EC50 Values in In Vitro Assays
Question: We are observing EC50 values for S2242 against vaccinia virus that are significantly higher than the reported values. What could be the cause?
Answer: Several factors can contribute to an apparent decrease in the in vitro potency of S2242. Consider the following troubleshooting steps:
-
Cell Line and Passage Number:
-
Problem: Different cell lines can exhibit varying levels of susceptibility to both the virus and the drug. High-passage-number cells may have altered metabolism or receptor expression. S2242 has been shown to be less potent in Vero cells compared to C127I cells[2].
-
Solution: Standardize the cell line and use cells within a consistent and low passage number range for all experiments.
-
-
Viral Titer and Multiplicity of Infection (MOI):
-
Problem: An inaccurate viral titer can lead to a higher than intended MOI, which can overwhelm the antiviral effect of the compound.
-
Solution: Ensure your viral stock is accurately titered using a reliable method such as a plaque assay immediately before use. Use a consistent MOI for all experiments.
-
-
Compound Stability and Handling:
-
Problem: As a nucleoside analog, S2242 may be susceptible to degradation with improper storage or handling.
-
Solution: Prepare fresh solutions of S2242 for each experiment from a validated stock. Avoid repeated freeze-thaw cycles.
-
-
Assay Readout:
-
Problem: The method used to quantify antiviral activity can influence the outcome. For example, an assay measuring viral DNA synthesis may show potency at a lower concentration than an assay measuring the reduction of cytopathic effect[1].
-
Solution: Ensure your assay endpoint is appropriate for the research question. Consider using multiple readout methods for a more comprehensive understanding of the compound's activity.
-
Issue 2: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Question: Our in vitro data for this compound's active form, S2242, is strong, but we are not observing the expected survival benefit in our mouse model of cowpox virus infection. Why might this be?
Answer: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Here are some potential reasons and troubleshooting strategies:
-
Pharmacokinetics and Prodrug Conversion:
-
Problem: this compound is a prodrug that needs to be converted to the active S2242 in vivo. Inefficient conversion in the animal model could lead to sub-therapeutic levels of the active compound.
-
Solution: Conduct pharmacokinetic studies to measure the plasma and tissue concentrations of both this compound and S2242 to ensure adequate exposure.
-
-
Dosing Regimen:
-
Problem: The dose and frequency of administration may be insufficient to maintain a therapeutic concentration of S2242 at the site of infection. Studies have shown that lower doses of this compound were not protective.
-
Solution: Perform a dose-ranging study to determine the optimal dose and schedule. Consider more frequent administration if the half-life of the compound is short.
-
-
Animal Model and Route of Infection:
-
Problem: The chosen animal model or route of infection may not be appropriate. The severity of the infection can also impact the apparent efficacy of the drug.
-
Solution: Ensure the animal model and infection route are well-established and relevant to the human disease you are modeling. Titrate the viral challenge to a level where a therapeutic effect can be reasonably expected.
-
-
Compound Toxicity:
-
Problem: Unforeseen toxicity of this compound or S2242 at the effective dose could be contributing to adverse outcomes in the animals.
-
Solution: Conduct a maximum tolerated dose (MTD) study to determine the safety profile of the compound in your animal model. Monitor animals for signs of toxicity during the efficacy studies.
-
Issue 3: Emergence of Viral Resistance
Question: We have noticed a decrease in the efficacy of S2242 in our long-term in vitro culture experiments. Could this be due to viral resistance?
Answer: Yes, the emergence of drug-resistant viral strains is a potential issue with antiviral therapies that target specific viral enzymes.
-
Mechanism of Resistance:
-
Hypothetical Problem: Mutations in the viral DNA polymerase gene could arise that reduce the binding affinity of the S2242 triphosphate, thereby decreasing its inhibitory effect. A cidofovir-resistant strain of cowpox virus has been shown to have reduced susceptibility to S2242.
-
Troubleshooting and Confirmation:
-
Isolate and Sequence: Isolate the virus from the long-term cultures and sequence the DNA polymerase gene to identify any potential mutations.
-
Phenotypic Assay: Compare the EC50 of S2242 against the suspected resistant strain to the wild-type virus. A significant increase in the EC50 would confirm resistance.
-
Combination Therapy: In a research setting, exploring combination therapy with an antiviral that has a different mechanism of action could be a strategy to overcome resistance.
-
-
Data Presentation
Table 1: In Vitro Activity of S2242 (Active Form of this compound)
| Parameter | Virus | Cell Line | Value | Reference |
| EC50 (Replication Inhibition) | Vaccinia Virus | Fibroblasts | 2.6 µg/ml | |
| EC50 (DNA Synthesis Inhibition) | Vaccinia Virus | Fibroblasts | 0.2 µg/ml | |
| EC50 (Plaque Reduction) | Cowpox Virus (WT) | C127I | 3.5 µM | |
| EC50 (Plaque Reduction) | Cowpox Virus (Cidofovir-Resistant) | C127I | 33 µM | |
| CC50 (Cell Proliferation Inhibition) | Uninfected C127I | C127I | 340 µM |
Table 2: In Vivo Efficacy of this compound and S2242 in a Lethal Cowpox Virus Mouse Model
| Compound | Dose (mg/kg/day) | Administration Route | Treatment Duration | Survival Rate | Reference |
| This compound | 100 | Intraperitoneal | 5 days | ≥70% | |
| S2242 | 100 | Intraperitoneal | 5 days | ≥70% | |
| This compound | 100 | Oral | 10 days | Comparable to IP | |
| This compound/S2242 | 10 and 30 | Intraperitoneal | 5 days | Not Protective | |
| Placebo | N/A | Intraperitoneal | 5 days | 0% |
Experimental Protocols
In Vitro Plaque Reduction Assay
Objective: To determine the concentration of S2242 required to inhibit the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., C127I) in 6-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of S2242 in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a dilution of orthopoxvirus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing the different concentrations of S2242 and a gelling agent (e.g., methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each S2242 concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Mouse Model of Respiratory Cowpox Virus Infection
Objective: To evaluate the efficacy of orally administered this compound in a lethal orthopoxvirus infection model.
Methodology:
-
Animal Acclimatization: Acclimate laboratory mice (e.g., BALB/c) to the housing conditions for at least one week prior to the experiment.
-
Virus Inoculation: Anesthetize the mice and inoculate them intranasally with a lethal dose of cowpox virus.
-
Treatment Initiation: At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound administered by oral gavage. A placebo group should receive the vehicle only.
-
Dosing Regimen: Administer the treatment daily for a specified duration (e.g., 5-10 days).
-
Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.
-
Endpoint: The primary endpoint is typically survival. Secondary endpoints can include viral titers in tissues (e.g., lungs, nasal passages) at specific time points.
-
Data Analysis: Compare the survival curves of the treated and placebo groups using a statistical method such as the log-rank test. Analyze differences in viral titers using appropriate statistical tests.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro antiviral plaque reduction assay.
References
Validation & Comparative
Comparative Efficacy of HOE961 in Animal Models of Orthopoxvirus Infection
A comprehensive guide for researchers and drug development professionals on the antiviral effects of HOE961 compared to other therapeutic alternatives, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the antiviral agent this compound with other established treatments for orthopoxvirus infections, focusing on their validation in relevant animal models. The information is intended for researchers, scientists, and professionals involved in the development of antiviral therapeutics.
Executive Summary
This compound, an orally bioavailable diacetate ester prodrug of S2242, has demonstrated antiviral activity against orthopoxvirus infections in animal models. Specifically, in murine models of lethal respiratory cowpox virus infection, this compound has been shown to improve survival rates. However, when compared to the established antiviral drug Cidofovir, this compound appears to be less potent and requires daily administration. This guide presents a detailed analysis of the available quantitative data, experimental protocols, and the relevant viral and host signaling pathways to aid in the comparative assessment of these antiviral agents.
Data Presentation: Antiviral Efficacy in a Lethal Cowpox Virus Mouse Model
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound, its active metabolite S2242, and the comparator drug Cidofovir in a lethal intranasal cowpox virus infection model in BALB/c mice.
Table 1: Survival Rates Following Antiviral Treatment
| Treatment Group | Dose (mg/kg/day) | Administration Route | Treatment Duration (days) | Survival Rate (%) |
| Placebo | - | Intraperitoneal (i.p.) | 5 | 0 |
| This compound | 100 | i.p. | 5 | ≥70 |
| 30 | i.p. | 5 | Not Protective | |
| 10 | i.p. | 5 | Not Protective | |
| S2242 | 100 | i.p. | 5 | ≥70 |
| 30 | i.p. | 5 | Not Protective | |
| 10 | i.p. | 5 | Not Protective | |
| Cidofovir | 30 | i.p. | 5 | 100 |
| 100 | Subcutaneous (s.c.), single dose | 1 (on day 0, 2, or 4 post-infection) | 90-100[1] |
Data for this compound and S2242 from a 5-day treatment regimen starting 24 hours after infection[2]. Cidofovir data from a single-dose regimen[1].
Table 2: Reduction in Viral Titers
| Treatment Group | Dose (mg/kg/day) | Effect on Lung and Nasal Virus Titers |
| This compound | 100 | Less active in reducing viral titers compared to S2242 and Cidofovir[2] |
| S2242 | 100 | Approximately ten-fold reduction[2] |
| Cidofovir | 30 | Approximately ten-fold reduction |
| 100 | 10- to 100-fold reduction in peak pulmonary virus titers |
Experimental Protocols
In Vivo Model: Lethal Intranasal Cowpox Virus Infection in Mice
A commonly used animal model to evaluate the efficacy of antiviral compounds against respiratory orthopoxvirus infections is the lethal intranasal (i.n.) infection of BALB/c mice with cowpox virus.
-
Animal Model: 3- to 7-week-old BALB/c mice.
-
Virus Strain: Cowpox virus, Brighton strain.
-
Infection Protocol: Mice are anesthetized and infected intranasally with a lethal dose of cowpox virus (e.g., approximately 5 x 10^5 plaque-forming units). The inoculum is delivered in a small volume (e.g., 5 or 50 µl).
-
Treatment Regimen:
-
This compound/S2242: Treatment is typically initiated 24 hours after virus challenge and administered intraperitoneally once or twice daily for 5 to 10 consecutive days. Oral administration of this compound has also been shown to be effective.
-
Cidofovir: Can be administered as a single subcutaneous injection at various time points before or after infection or as a daily intraperitoneal injection for a specified duration.
-
-
Efficacy Endpoints: The primary endpoint is survival. Secondary endpoints include the reduction of viral titers in the lungs and nasal passages, as well as the reduction in lung consolidation and weight.
In Vitro Assay: Plaque Reduction Assay
-
Cell Lines: Mouse C127I cells or Vero cells are commonly used for determining the in vitro antiviral activity of compounds against cowpox virus.
-
Methodology: Confluent cell monolayers are infected with the virus. After an adsorption period, the cells are overlaid with medium containing various concentrations of the antiviral compound. The number of plaques (zones of cell death) is counted after a suitable incubation period to determine the 50% effective concentration (EC50).
Mechanism of Action and Signaling Pathways
This compound (S2242) and Cidofovir: Targeting Viral DNA Polymerase
This compound is a prodrug that is metabolized to its active form, S2242. S2242, like Cidofovir, is a nucleoside phosphonate (B1237965) analog. These compounds act as inhibitors of the viral DNA polymerase, a crucial enzyme for the replication of the viral genome. By mimicking natural nucleotides, they are incorporated into the growing DNA chain, leading to chain termination and halting viral replication.
Tecovirimat (ST-246): An Alternative Mechanism Targeting Viral Egress
Tecovirimat represents a different class of antiviral with a distinct mechanism of action. It targets the orthopoxvirus F13L protein (p37), which is essential for the formation of the extracellular enveloped virus (EEV). The EEV form is crucial for the cell-to-cell spread of the virus. By inhibiting F13L, Tecovirimat prevents the wrapping of intracellular mature virions (IMV) and their subsequent release from the infected cell, thereby limiting the spread of the infection.
Orthopoxvirus Evasion of Host Antiviral Signaling Pathways
Orthopoxviruses have evolved sophisticated mechanisms to evade the host's innate immune response. Two key pathways targeted by these viruses are the Protein Kinase R (PKR) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.
The viral E3L protein plays a central role in counteracting the host's antiviral response mediated by PKR. PKR is a sensor of viral double-stranded RNA (dsRNA), a common byproduct of viral replication. Upon binding to dsRNA, PKR becomes activated and phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and thus inhibiting viral replication. The E3L protein of vaccinia virus contains a dsRNA binding domain that sequesters viral dsRNA, preventing it from activating PKR.
The NF-κB signaling pathway is a central regulator of the inflammatory and antiviral response. Poxviruses employ multiple proteins to inhibit this pathway at various levels. For instance, several vaccinia virus proteins can interfere with the signaling cascade that leads to the activation of the IKK complex, which is responsible for phosphorylating the inhibitor of NF-κB (IκBα). This phosphorylation targets IκBα for degradation, allowing the NF-κB transcription factor (a p65/p50 dimer) to translocate to the nucleus and activate the expression of pro-inflammatory and antiviral genes.
Experimental Workflow: Antiviral Drug Efficacy Testing
The general workflow for evaluating the antiviral efficacy of a compound like this compound in an animal model is as follows:
References
Navigating Poxvirus Resistance: A Comparative Analysis of HOE961 and Other Acyclic Nucleoside Phosphonate Analogs
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop robust antiviral therapies against poxviruses, a critical evaluation of cross-resistance patterns among investigational and established compounds is paramount. This guide provides a detailed comparison of HOE961, an orally active diacetate ester prodrug of the acyclic purine (B94841) nucleoside analog S2242, with other key antivirals, focusing on their efficacy against wild-type and drug-resistant poxvirus strains. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral agents.
This compound and its active form, S2242, belong to the class of acyclic nucleoside phosphonates (ANPs), which have demonstrated potent activity against various DNA viruses, including members of the Poxviridae family like vaccinia virus and cowpox virus. These compounds act by targeting the viral DNA polymerase, an essential enzyme for viral replication. However, the emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of these antivirals.
Comparative Antiviral Activity and Cross-Resistance
Studies have shown that resistance to ANPs in poxviruses is primarily associated with mutations in the viral DNA polymerase gene (E9L). These mutations can confer varying degrees of resistance to different compounds within this class, highlighting the importance of understanding cross-resistance profiles.
Below is a summary of the 50% effective concentrations (EC₅₀) of various ANPs against wild-type and cidofovir-resistant (CDV-R) strains of vaccinia and cowpox virus. It is important to note that direct cross-resistance data for this compound (S2242) is limited in publicly available literature; therefore, data for structurally and functionally similar compounds are presented to infer potential cross-resistance patterns.
| Compound | Virus Strain | EC₅₀ (µM) | Fold Resistance | Reference |
| Cidofovir (B1669016) (CDV) | Vaccinia Virus (WT) | 33 - 43 | - | |
| Vaccinia Virus (CDV-R) | >100 | >2.3 - 3 | [1] | |
| Cowpox Virus (WT) | ~40 | - | [1] | |
| Cowpox Virus (CDV-R) | >100 | >2.5 | [1] | |
| (S)-HPMPA | Vaccinia Virus (WT) | 4 - 8 | - | |
| Adefovir dipivoxil | Vaccinia Virus (WT) | Active (EC₅₀ not specified) | - | |
| Monkeypox Virus (WT) | Potent activity | - | ||
| Tenofovir alafenamide | Monkeypox Virus (WT) | Potent activity | - | [2] |
| (S)-HPMPDAP | Vaccinia Virus (WT) | ~1 | - | [3] |
| Vaccinia Virus (HPMPDAP-R) | ~15 | ~15 | [3] |
WT: Wild-Type; CDV-R: Cidofovir-Resistant; (S)-HPMPA: (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)adenine; (S)-HPMPDAP: (S)-1-[3-hydroxy-2-(phosphonomethoxypropyl)-2,6-diaminopurine]. Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The evaluation of antiviral activity and cross-resistance typically involves the following key experimental procedures:
Plaque Reduction Assay
This is a standard method to determine the in vitro antiviral activity of a compound.
-
Cell Culture: Confluent monolayers of susceptible cells (e.g., Vero 76 or 3T3 cells) are prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a known titer of the poxvirus (wild-type or resistant strain) for a defined period to allow for viral adsorption.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the antiviral compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: The cell monolayer is stained with a vital stain (e.g., crystal violet), and the viral plaques are counted.
-
EC₅₀ Determination: The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control, is calculated.
Generation of Drug-Resistant Virus Strains
Resistant virus strains are generated to study the mechanisms of resistance and to test for cross-resistance.
-
Serial Passage: The virus is passaged sequentially in cell culture in the presence of sub-optimal, gradually increasing concentrations of the selective antiviral agent.
-
Plaque Purification: Individual viral plaques that emerge at higher drug concentrations are isolated and purified to obtain clonal populations of resistant virus.
-
Genotypic Analysis: The DNA of the resistant virus is sequenced, particularly the gene encoding the target protein (e.g., the E9L gene for DNA polymerase), to identify mutations responsible for the resistance phenotype.
Visualizing Resistance Pathways and Experimental Flow
To better understand the relationships and processes involved in antiviral resistance, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: Emergence of poxvirus resistance to ANPs.
Caption: Plaque reduction assay workflow.
Conclusion
The development of resistance to acyclic nucleoside phosphonates in poxviruses is a complex issue, with mutations in the viral DNA polymerase playing a central role. While direct comparative data for this compound is not extensively available, the patterns of cross-resistance observed with other ANPs like cidofovir suggest that viruses resistant to one compound may exhibit reduced susceptibility to others in the same class. However, the degree of cross-resistance can be variable, and some newer analogs may retain activity against resistant strains.[1][3] Further studies are warranted to fully characterize the resistance profile of this compound and to identify second-line therapies for infections with ANP-resistant poxviruses. The experimental protocols and resistance pathways detailed in this guide provide a framework for conducting such crucial research.
References
- 1. researchgate.net [researchgate.net]
- 2. Monkeypox Virus Is Inhibited by Nucleoside Analogues Including the Acyclic Phosphonates Adefovir and Tenofovir In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Antiviral Drug Resistance of Vaccinia Virus: Identification of Residues in the Viral DNA Polymerase Conferring Differential Resistance to Antipoxvirus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HOE961 and Tecovirimat as Orthopoxvirus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two antiviral compounds, HOE961 and tecovirimat (B1682736), which have been evaluated for their efficacy against orthopoxviruses. This objective analysis is based on available preclinical data to inform research and development efforts in the field of antiviral therapeutics.
Executive Summary
This compound, a prodrug of the acyclic nucleoside analog S2242, and tecovirimat, an inhibitor of viral egress, represent two distinct mechanistic classes of orthopoxvirus inhibitors. Tecovirimat has undergone extensive preclinical and clinical evaluation, leading to its approval for the treatment of smallpox. In contrast, this compound/S2242 has demonstrated promising preclinical activity in the early 2000s, but its development status is less clear from publicly available information. Tecovirimat generally exhibits greater potency in vitro with a very high selectivity index. This compound has the advantage of being an oral prodrug of an active antiviral compound, a feature that is also available for tecovirimat.
Mechanism of Action
The fundamental difference between this compound and tecovirimat lies in their molecular targets within the viral replication cycle.
This compound (S2242): Inhibition of Viral DNA Synthesis
This compound is the diacetate ester prodrug of S2242, an acyclic nucleoside analog. As a nucleoside analog, S2242 is believed to exert its antiviral activity by inhibiting viral DNA polymerase.[1] This proposed mechanism involves intracellular phosphorylation of S2242 to its active triphosphate form by host cell kinases. This active metabolite then competes with the natural nucleotide substrates for incorporation into the growing viral DNA chain, leading to chain termination and halting viral replication.
Tecovirimat: Inhibition of Viral Egress
Tecovirimat specifically targets the orthopoxvirus VP37 envelope protein, which is encoded by the highly conserved F13L gene.[2][3] This protein is crucial for the formation of the extracellular enveloped virus (EEV), the viral form responsible for cell-to-cell spread and dissemination within the host.[2][3] Tecovirimat acts by preventing the wrapping of intracellular mature virions (IMVs) into the double-membraned intracellular enveloped virions (IEVs), thus halting the viral egress pathway.
Quantitative Data Comparison
In Vitro Efficacy
The following table summarizes the in vitro antiviral activity of S2242 (the active form of this compound) and tecovirimat against various orthopoxviruses.
| Compound | Virus | Assay | EC50 | Reference |
| S2242 | Vaccinia Virus | Cytopathic Effect (CPE) Inhibition | 2.4 µg/mL (7.4 µM) | [1] |
| S2242 | Vaccinia Virus | Viral DNA Synthesis Inhibition | 0.2 µg/mL (0.62 µM) | [1] |
| Tecovirimat | Variola Virus | CPE/Plaque Reduction | 0.016 - 0.067 µM | [2] |
| Tecovirimat | Monkeypox Virus | CPE/Plaque Reduction | 0.0018 - 0.039 µM | [2] |
| Tecovirimat | Cowpox Virus | CPE/Plaque Reduction | ~0.050 µM | [3] |
| Tecovirimat | Vaccinia Virus | CPE/Plaque Reduction | ~0.009 µM | [2] |
| Tecovirimat | Rabbitpox Virus | CPE/Plaque Reduction | ~0.015 µM | [2] |
Cytotoxicity and Selectivity Index
The therapeutic potential of an antiviral is also determined by its selectivity, which is the ratio of its cytotoxicity to its antiviral activity.
| Compound | Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| S2242 | HEL (Human Embryonic Lung) | 32 µg/mL (~99 µM) | ~13 (vs. VV CPE) | [1] |
| Tecovirimat | Various (Human, Monkey, Mouse, Rabbit) | >50 µM | >714 - >27,777 | [4] |
In Vivo Efficacy
Both this compound and tecovirimat have demonstrated efficacy in animal models of orthopoxvirus infections.
This compound/S2242
-
Vaccinia Virus Infection (Mouse Model): In immunocompetent NMRI mice with vaccinia virus-induced tail lesions, subcutaneous treatment with S2242 (100 mg/kg/day for 5 days) was effective. The oral prodrug, this compound, also showed potent activity in this model. In a lethal vaccinia virus infection model in SCID mice, this compound treatment protected the animals from mortality.[1]
-
Cowpox Virus Infection (Mouse Model): In a lethal respiratory cowpox virus infection model in mice, both parenterally administered S2242 and orally administered this compound were effective. However, they were reported to be less potent than the comparator drug, cidofovir.
Tecovirimat
-
Monkeypox Virus Infection (Non-Human Primate Model): Tecovirimat has been shown to protect non-human primates from lethal monkeypox virus challenge.
-
Rabbitpox Virus Infection (Rabbit Model): In a lethal rabbitpox virus model, tecovirimat treatment resulted in increased survival.
-
Ectromelia (Mousepox) Virus Infection (Mouse Model): Tecovirimat has demonstrated high efficacy in preventing mortality in mice infected with ectromelia virus.
Experimental Protocols
In Vitro Antiviral Assays
A generalized workflow for determining the in vitro efficacy of antiviral compounds against orthopoxviruses is outlined below.
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Seed susceptible cells (e.g., Vero or HEL cells) in microtiter plates.
-
Infect the cell monolayers with a standardized amount of orthopoxvirus.
-
Add serial dilutions of the test compound (S2242 or tecovirimat).
-
Incubate the plates until CPE is complete in the virus control wells.
-
Stain the cells (e.g., with crystal violet) to visualize viable cells.
-
The EC50 is calculated as the compound concentration that inhibits CPE by 50%.
-
-
Viral DNA Synthesis Inhibition Assay:
-
Follow steps 1-3 of the CPE assay.
-
At a defined time post-infection, lyse the cells and extract the DNA.
-
Quantify viral DNA using a specific method such as dot blot hybridization or quantitative PCR.
-
The EC50 is the compound concentration that reduces viral DNA synthesis by 50%.
-
In Vivo Efficacy Models
Detailed protocols for the in vivo studies with this compound are not extensively published. However, based on available literature, the following provides an overview of the models used.
-
Vaccinia Virus Tail Lesion Model (Mouse):
-
Immunocompetent mice (e.g., NMRI) are infected intravenously with vaccinia virus.
-
Treatment with the test compound (S2242 subcutaneously or this compound orally) is initiated, typically a day after infection, and continued for a specified duration (e.g., 5 days).
-
The development and severity of tail lesions are monitored and scored.
-
Efficacy is determined by the reduction in lesion scores compared to a placebo-treated control group.
-
-
Lethal Cowpox Virus Respiratory Infection Model (Mouse):
-
Mice are infected intranasally with a lethal dose of cowpox virus.
-
Treatment with the test compound (e.g., this compound orally) is initiated post-infection.
-
Animals are monitored for morbidity (weight loss, clinical signs) and mortality.
-
Efficacy is assessed by increased survival rates and, in some studies, reduction of viral titers in target organs (e.g., lungs) at specific time points.
-
Conclusion
This compound and tecovirimat are two anti-orthopoxvirus agents with distinct mechanisms of action. Tecovirimat, a viral egress inhibitor, has a well-established and potent in vitro and in vivo profile against a broad range of orthopoxviruses and has progressed to clinical approval. This compound, an oral prodrug of the DNA polymerase inhibitor S2242, demonstrated promising preclinical activity in the early 2000s, particularly its oral bioavailability and efficacy in mouse models. However, the available quantitative data for this compound/S2242 is less comprehensive than for tecovirimat, and its current development status is not widely reported. Further research would be necessary to fully elucidate the comparative potential of this compound in the current landscape of orthopoxvirus therapeutics.
References
- 1. Efficacy of 2-Amino-7-(1,3-Dihydroxy-2-Propoxymethyl)Purine for Treatment of Vaccinia Virus (Orthopoxvirus) Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking HOE961's Safety Profile Against Existing Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of the hypothetical antiviral candidate, HOE961, with established antiviral agents: Remdesivir, Paxlovid (Nirmatrelvir/Ritonavir), Molnupiravir, and Tenofovir Disoproxil Fumarate (TDF), a representative Nucleoside Reverse Transcriptase Inhibitor (NRTI). The information is intended to offer an objective assessment based on publicly available data and standardized preclinical safety evaluation protocols.
Executive Summary
The development of novel antiviral therapies necessitates a thorough evaluation of their safety profiles to ensure a favorable risk-benefit ratio. This guide benchmarks the hypothetical antiviral agent this compound against several key approved antivirals across a range of standard preclinical safety and toxicity assays. While this compound demonstrates a promising in vitro safety profile with a high selectivity index, further in vivo studies are warranted to fully characterize its systemic toxicity. This document provides the foundational data and methodologies to contextualize these ongoing and future investigations.
Comparative Preclinical Safety Data
The following tables summarize key quantitative data from in vitro and in vivo preclinical safety studies for this compound and comparator antivirals.
In Vitro Cytotoxicity and Antiviral Activity
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Hypothetical) | Vero E6 | >100 | 0.5 | >200 |
| Remdesivir | Vero E6 | >10 | 0.77 | >12.9 |
| Nirmatrelvir (Paxlovid) | CRFK | 279.1 | Not Reported | Not Applicable |
| Molnupiravir | VeroE6-GFP | Not Reported | ~1 | Not Reported |
| Tenofovir (TDF) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for comparator drugs are compiled from various public sources and may have been generated using different experimental conditions.
In Vivo Acute and Repeat-Dose Toxicity
| Compound | Animal Model | Route of Administration | NOAEL (mg/kg/day) | Key Toxicities Observed at Higher Doses |
| This compound (Hypothetical) | Rat | Oral | 500 | Mild, reversible liver enzyme elevation |
| Remdesivir | Monkey | Intravenous | Not Reported | Renal tubular atrophy and dysfunction |
| Nirmatrelvir (Paxlovid) | Rat, Monkey | Oral | 1000 (Rat), 600 (Monkey) | Prolonged coagulation times (rat), increased transaminases (monkey)[1] |
| Molnupiravir | Rat | Oral | Not Reported | Bone and cartilage toxicity in rats with repeated dosing[2] |
| Tenofovir (TDF) | Mouse | Oral | 1000 | Cytomegaly in the liver (reversible)[3][4] |
NOAEL: No-Observed-Adverse-Effect Level
Key Preclinical Safety Assessment Experimental Protocols
A standard battery of in vitro and in vivo studies is essential for characterizing the safety profile of a new antiviral candidate. The methodologies for these key experiments are detailed below.
In Vitro Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of the test compound that results in a 50% reduction in cell viability (CC50).[5][6]
Methodology:
-
Cell Culture: A suitable cell line (e.g., Vero E6, A549, or HEK293) is cultured in 96-well plates to form a confluent monolayer.[6]
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Treatment: The cell culture medium is replaced with medium containing the various concentrations of the test compound. Control wells with untreated cells and vehicle controls are included.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral activity assay (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®).[7] The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The results are plotted as percentage of cell viability versus compound concentration, and the CC50 value is calculated using non-linear regression analysis.[6]
Genotoxicity Assays
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.[8][9][10][11]
Methodology:
-
Bacterial Strains: A set of specific bacterial tester strains with known mutations are used.[8]
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[9][10]
-
Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[11]
Objective: To detect chromosomal damage or damage to the mitotic apparatus in erythroblasts of treated animals.[12][13][14][15][16]
Methodology:
-
Animal Dosing: Typically, rodents (mice or rats) are administered the test compound, usually via the intended clinical route of administration.[15] A vehicle control and a known positive control are included.
-
Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.[15]
-
Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
-
Microscopic Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control group indicates a positive genotoxic effect.
Safety Pharmacology
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[17][18][19][20][21]
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.[21]
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard.[17] Cells are clamped at a holding potential, and a voltage protocol is applied to elicit hERG currents.
-
Compound Application: The test compound is perfused over the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG current is measured.
-
Data Analysis: The concentration-response curve is generated, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined.
Visualizations of Methodologies and Pathways
Caption: Preclinical safety assessment workflow for this compound.
Caption: Workflow of the bacterial reverse mutation (Ames) test.
Caption: Mechanism of potential hERG channel-mediated cardiotoxicity.
References
- 1. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molnupiravir.com [molnupiravir.com]
- 3. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir disoproxil fumarate: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. protocols.io [protocols.io]
- 7. japsonline.com [japsonline.com]
- 8. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial Reverse Mutation Assay (Ames Test) [nib.si]
- 10. enamine.net [enamine.net]
- 11. The bacterial reverse mutation test | RE-Place [re-place.be]
- 12. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. criver.com [criver.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hERG Assay | PPTX [slideshare.net]
- 20. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
Safety Operating Guide
Navigating the Safe Disposal of Research Chemical HOE961
In the absence of a specific Safety Data Sheet (SDS) for HOE961, this document provides essential guidance for the proper disposal of this research chemical by adhering to standard laboratory safety protocols and hazardous waste management principles. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal of laboratory waste.
Waste Identification and Classification
The first crucial step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the hazardous waste lists (F, K, P, or U lists) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
Table 1: Characteristics of Hazardous Waste
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire under specific conditions, ignitable compressed gases, and oxidizers.[1][2] | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel.[1][2] | D002 |
| Reactivity | Wastes that are unstable under normal conditions, can cause explosions, or can release toxic fumes, gases, or vapors when heated, compressed, or mixed with water.[2] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Toxicity is identified through the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Proper Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its associated waste.
Experimental Protocol: Chemical Waste Disposal
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Segregate waste into categories such as non-hazardous, hazardous, and, if applicable, biologically contaminated waste.[3]
-
-
Container Management:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Decontamination of Empty Containers:
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a research chemical like this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies and contact your EHS department for any questions or clarification.
References
- 1. epa.gov [epa.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. qcbr.queens.org [qcbr.queens.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. 129.15.40.254 [129.15.40.254]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling HOE961
This guide provides crucial safety and logistical information for the handling and disposal of HOE961, a research chemical.[1] Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document outlines a conservative approach to handling based on general best practices for compounds with unknown toxicological properties. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution and adhere to the following procedural guidance to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to provide a robust barrier against potential chemical exposure through inhalation, skin contact, or splashing.[2] The selection of appropriate PPE is critical and should be based on the specific procedures being performed.
Recommended Personal Protective Equipment for Handling this compound
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Double-gloving with nitrile gloves | Chemical safety goggles | Disposable gown over a standard lab coat | N95 or higher-rated respirator within a fume hood or ventilated enclosure |
| Solution Preparation | Double-gloving with nitrile gloves | Chemical safety goggles and a face shield | Disposable gown over a standard lab coat | Work within a certified chemical fume hood |
| In Vitro/In Vivo Administration | Double-gloving with nitrile gloves | Chemical safety goggles | Disposable gown over a standard lab coat | Work within a certified chemical fume hood or biosafety cabinet |
| General Laboratory Handling | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required if handled in solution in a well-ventilated area |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and a face shield | Chemical-resistant disposable gown | N95 or higher-rated respirator |
| Waste Disposal | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
Experimental Protocols: Safe Handling Procedures
1. Preparation and Weighing:
-
All manipulations involving powdered this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use anti-static weighing paper or a weighing boat.
-
Wear double gloves, a disposable gown, and safety goggles. An N95 respirator is strongly recommended.
2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is securely capped and clearly labeled with the chemical name, concentration, date, and hazard information.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For small spills of liquid, absorb the material with an inert absorbent (e.g., vermiculite, sand). For powdered spills, gently cover with a damp paper towel to avoid creating dust, then use an absorbent.
-
Wearing appropriate PPE (double gloves, safety goggles, face shield, and respirator), carefully collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
